3-(Furan-2-yl)pyrrolidine
Description
The exact mass of the compound 3-(Furan-2-yl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Furan-2-yl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Furan-2-yl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-2,5,7,9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUXVUVOBBUMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082926-03-1 | |
| Record name | 3-(furan-2-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Furan-2-yl)pyrrolidine chemical structure and properties
This guide details the chemical structure, synthesis, and medicinal chemistry applications of 3-(Furan-2-yl)pyrrolidine , a heterocyclic scaffold increasingly utilized in drug discovery.[1][2][3]
Content Type: Technical Monograph Subject: Heterocyclic Chemistry / Medicinal Chemistry Scaffold CAS Registry Number: 1266686-33-2 (HCl salt), 2422876-19-3 (N-Boc protected)[1][2][3]
Executive Summary
3-(Furan-2-yl)pyrrolidine is a bicyclic structure featuring a saturated five-membered amine (pyrrolidine) substituted at the
This scaffold is critical in the development of ligands for G-protein coupled receptors (GPCRs) —specifically dopamine and serotonin receptors—and as a building block for kinase inhibitors.[1][2][3]
Chemical Structure & Physiochemical Properties[1][2][3][4][5][6][7][8]
The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring, existing as
Core Identity Table[1][2]
| Property | Data | Notes |
| IUPAC Name | 3-(Furan-2-yl)pyrrolidine | |
| Molecular Formula | ||
| Molecular Weight | 137.18 g/mol | Free base |
| CAS (HCl Salt) | 1266686-33-2 | Most common commercial form |
| CAS (N-Boc) | 2422876-19-3 | Protected intermediate |
| Chirality | C3 (1 Stereocenter) | Enantiomers often separated via chiral HPLC |
| pKa (Calculated) | ~9.5 - 10.0 | Typical for secondary cyclic amines |
| LogP (Calculated) | ~1.1 - 1.4 | Less lipophilic than 3-phenylpyrrolidine (LogP ~2.[1][2][3][4][5][6][7]0) |
| H-Bond Donors/Acceptors | 1 / 2 | NH donor; N and O acceptors |
Structural Analysis[1][2]
-
Electronic Distribution: The furan ring is electron-rich (
-excessive), making it susceptible to metabolic oxidation (e.g., by CYP450) to reactive enedials, a potential toxicity liability that must be managed by substitution.[1][2][3] -
Conformation: The C3-substitution allows the furan ring to adopt multiple rotamers relative to the pyrrolidine ring, facilitating "induced fit" binding in protein pockets.[1][2]
Synthetic Pathways[1]
Synthesis of 3-substituted pyrrolidines is more challenging than 2-substituted analogs (which are accessible via Grignard addition to imines).[1][2][3] Two primary "field-proven" pathways are employed.[1][2][3][5]
Pathway A: Palladium-Catalyzed Hydroarylation (Modern)
This method, highlighted in recent catalysis literature, allows for the direct installation of the furan ring onto a pyrroline precursor.[3] It avoids harsh reducing conditions that might open the furan ring.[1][2]
-
Precursor:
-Boc-3-pyrroline (or -alkyl-3-pyrroline).[1][2][3] -
Reagents: Furan-2-boronic acid (or halide), Pd(OAc)
, Ligand (e.g., dppb).[1][2][3] -
Mechanism: The palladium catalyst coordinates to the alkene of the pyrroline, facilitating a migratory insertion of the furan moiety followed by protodepalladation.
Pathway B: Metal-Catalyzed Cross-Coupling (Traditional)
The standard medicinal chemistry route uses a pre-functionalized pyrrolidine scaffold.[1][2][3]
-
Step 1: Synthesis of
-Boc-3-iodopyrrolidine . -
Step 2: Suzuki-Miyaura Coupling with Furan-2-boronic acid .[1][2][3]
-
Step 3: Acidic deprotection (TFA or HCl) to yield the free amine.[1][2][3]
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. Pathway A utilizes alkene functionalization; Pathway B utilizes halogen displacement.[1][2][3]
Medicinal Chemistry Applications
Bioisosterism & Pharmacophore Design
The 3-(furan-2-yl)pyrrolidine moiety is a non-classical bioisostere for the 3-phenylpyrrolidine scaffold found in many CNS-active agents.[1][2][3]
-
Steric Bulk: The furan ring is smaller than a phenyl ring (5-membered vs 6-membered), reducing steric clash in tight binding pockets.[1][2][3]
-
Electrostatics: The furan oxygen acts as a weak hydrogen bond acceptor, potentially picking up interactions with serine or threonine residues that a phenyl ring would miss.
-
Solubility: The lower LogP improves water solubility and oral bioavailability compared to the all-carbon phenyl analog.[1][2][3]
Target Classes
-
Monoamine Transporters: Derivatives of 3-arylpyrrolidines are potent inhibitors of serotonin (SERT) and norepinephrine (NET) transporters.[1][2][3] The furan analog modulates selectivity ratios between these transporters.[1][2][3]
-
Nicotinic Acetylcholine Receptors (nAChRs): While 2-substituted pyrrolidines (nicotine/nornicotine) are the primary ligands, 3-substituted analogs bind to specific subtypes (
7 or 4 2) with different efficacy profiles, often acting as allosteric modulators.[1][2][3] -
Kinase Inhibitors: Used as a solvent-exposed tail group to fine-tune the physicochemical properties of ATP-competitive inhibitors.[1][2][3]
Biological Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) and strategic application of the scaffold.
Safety & Handling Protocols
While specific toxicological data for this exact isomer is limited, protocols should be derived from the properties of pyrrolidine (corrosive, basic) and furan (potential carcinogen/liver toxicant).
-
Hazard Classification (GHS):
-
Handling:
References
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Source: ChemRxiv / PubMed.[1][2][3] Note: Describes the catalytic mechanism for converting pyrrolines to 3-aryl/heteroaryl pyrrolidines.
-
Chemical Identity: 3-(Furan-2-yl)pyrrolidine hydrochloride. Source:[1][2][3][9] ChemSrc / ChemicalBook.[1][2][3] Note: Verification of CAS 1266686-33-2 and commercial availability.
-
Pyrrolidine Scaffolds in Medicinal Chemistry. Source: Wikipedia / General Literature.[1][2][3] Note: General properties of the pyrrolidine pharmacophore and pKa data.[2][3]
-
Furan Derivatives in Drug Discovery. Source: Orient Journal of Chemistry.[1][2][3] Note: Review of furan as a bioisostere and its pharmacological profile.
Sources
- 1. 2211989-76-1,3-(o-Tolyl)pyrrolidine-1-carbothioamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. N/A,2-(3-Fluorophenyl)pyrrolidine-1-carbothioamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. N/A,2-Phenylpyrrolidine-1-carbothioamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 3-(Furan-2-yl)pyridine | C9H7NO | CID 11137298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Furan-2-yl)pyrrolidine | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3S,4S)-4-(FURAN-2-YL)PYRROLIDINE-3-CARBOXYLIC ACID | 959579-57-8 [m.chemicalbook.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 3-(Furan-2-yl)pyrrolidine hydrochloride | CAS#:1266686-33-2 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to 3-(Furan-2-yl)pyrrolidine and its Analogue, CAS Number 10422-14-7
This technical guide provides a comprehensive overview of 3-(Furan-2-yl)pyrrolidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. A critical clarification regarding its CAS number is addressed, followed by an in-depth exploration of its synthesis, properties, and applications, alongside a detailed analysis of the closely related compound, 3-(Furan-2-yl)pyrrolidine-2,5-dione, which is officially assigned CAS number 10422-14-7.
Part 1: Clarification of Chemical Identity and CAS Number
A crucial point of clarification is the discrepancy between the chemical name "3-(Furan-2-yl)pyrrolidine" and the provided CAS number 10422-14-7. Through verification, it has been determined that CAS number 10422-14-7 is assigned to 3-(Furan-2-yl)pyrrolidine-2,5-dione .[1] This distinction is significant as the two compounds possess different functional groups—a pyrrolidine versus a succinimide ring—which profoundly influences their chemical properties and biological activities.
This guide will first focus on the requested compound, 3-(Furan-2-yl)pyrrolidine , and will subsequently provide a detailed technical overview of 3-(Furan-2-yl)pyrrolidine-2,5-dione to fully address the query associated with the provided CAS number.
Part 2: 3-(Furan-2-yl)pyrrolidine: A Versatile Scaffold in Medicinal Chemistry
Introduction and Significance
3-(Furan-2-yl)pyrrolidine is a heterocyclic scaffold that combines the structural features of a pyrrolidine ring and a furan moiety. The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of biologically active compounds and natural products, including many alkaloids.[2][3] Its non-planar, flexible nature allows for the exploration of three-dimensional chemical space, which is highly advantageous in drug design for optimizing interactions with biological targets.
The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is a key structural component in numerous pharmaceuticals. It serves as a versatile bioisostere for other aromatic systems, such as phenyl rings, offering modulated electronic and steric properties that can enhance metabolic stability, receptor binding, and overall bioavailability.[4] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The combination of these two pharmacologically significant moieties in 3-(Furan-2-yl)pyrrolidine makes it a valuable building block for the synthesis of novel therapeutic agents.
Chemical Properties and Spectroscopic Data
While a comprehensive, publicly available dataset for 3-(Furan-2-yl)pyrrolidine is not readily found, its properties can be inferred from its constituent parts and related structures. The following table summarizes the expected and reported data for analogous compounds.
| Property | Value/Description | Source |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | |
| Solubility | Expected to be soluble in common organic solvents | |
| ¹H NMR | Characteristic signals for the pyrrolidine and furan protons are expected. | |
| ¹³C NMR | Resonances corresponding to the carbons of the pyrrolidine and furan rings. | |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. | |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching and bending vibrations for the secondary amine, as well as C-H and C-O stretching frequencies for the furan ring.[6] |
Note: Specific experimental data for 3-(Furan-2-yl)pyrrolidine is sparse in publicly accessible databases. The information provided is based on general chemical principles and data for structurally similar compounds.
Synthesis of 3-(Furan-2-yl)pyrrolidine
The synthesis of 3-substituted pyrrolidines can be achieved through various synthetic strategies. A common approach involves the construction of the pyrrolidine ring through cyclization reactions. One plausible synthetic route to 3-(Furan-2-yl)pyrrolidine could involve the Michael addition of a nitroalkane to a furan-containing α,β-unsaturated carbonyl compound, followed by reductive cyclization.
Conceptual Synthetic Workflow
Caption: A conceptual synthetic workflow for 3-(Furan-2-yl)pyrrolidine.
Experimental Protocol: A Representative Synthesis of a 3-Substituted Pyrrolidine
Step 1: Synthesis of the Michael Adduct
-
To a solution of the α,β-unsaturated ester (1 equivalent) in a suitable solvent (e.g., ethanol), add the nitroalkane (1.2 equivalents) and a catalytic amount of a base (e.g., DBU or triethylamine).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
Step 2: Reductive Cyclization
-
Dissolve the Michael adduct (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature or with gentle heating until the reduction of the nitro group and ester is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-substituted pyrrolidine.
-
Further purification can be achieved by distillation or column chromatography.
Applications in Drug Discovery and Research
The 3-(Furan-2-yl)pyrrolidine scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine nitrogen can be readily functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).
Derivatives of furan-containing compounds have shown a broad range of biological activities, including:
-
Antimicrobial activity: Furan-containing molecules have been investigated for their efficacy against various bacterial and fungal strains.[7]
-
Anticancer properties: Some furan derivatives have exhibited cytotoxic effects against cancer cell lines.[8]
-
Central Nervous System (CNS) activity: The pyrrolidine ring is a common feature in many CNS-active drugs, and furan-pyrrolidine hybrids could be explored for their potential as novel neurological agents.
Signaling Pathway Implication
Caption: Potential mechanism of action for a 3-(Furan-2-yl)pyrrolidine derivative.
Part 3: 3-(Furan-2-yl)pyrrolidine-2,5-dione (CAS 10422-14-7)
Introduction and Significance
3-(Furan-2-yl)pyrrolidine-2,5-dione, also known as 3-(2-furyl)succinimide, is the compound correctly associated with CAS number 10422-14-7.[1] This molecule features a pyrrolidine-2,5-dione (succinimide) core, a privileged scaffold in medicinal chemistry. The succinimide ring is present in a number of approved drugs and is known to impart a range of pharmacological activities.
The combination of the furan ring and the succinimide moiety makes this compound a versatile building block for the synthesis of novel therapeutic agents.[1] Its structural features allow for various chemical modifications, enabling the development of libraries of compounds for screening against different biological targets.[1]
Chemical Properties and Spectroscopic Data
| Property | Value/Description | Source |
| CAS Number | 10422-14-7 | [1] |
| Molecular Formula | C₈H₇NO₃ | |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in many organic solvents | |
| ¹H NMR | Expected signals for the furan protons and the succinimide ring protons. | |
| ¹³C NMR | Resonances for the carbonyl carbons of the succinimide ring, in addition to the furan and succinimide ring carbons. | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching frequencies for the imide group, along with bands for the furan ring. |
Synthesis of 3-(Furan-2-yl)pyrrolidine-2,5-dione
Several synthetic routes to 3-(furan-2-yl)pyrrolidine-2,5-dione and its derivatives have been reported. One common method involves the reaction of maleic anhydride with an appropriate furan-containing precursor.
Amidrazone-Maleic Anhydride Coupling
A reported method involves the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride.[1] The reaction is typically carried out in solvents like toluene or chloroform at reflux temperatures (110–120°C) to yield the 3-(furan-2-yl)pyrrolidine-2,5-dione derivatives.[1] The presence of electron-withdrawing groups on the amidrazone has been shown to improve the reaction efficiency, with purities of 85–95% achieved after recrystallization.[1]
Synthetic Workflow: Amidrazone-Maleic Anhydride Coupling
Caption: Synthesis of 3-(Furan-2-yl)pyrrolidine-2,5-dione derivatives.
Experimental Protocol: General Procedure for the Synthesis of 3-Arylsuccinimides
The following is a general protocol for the synthesis of 3-arylsuccinimides, which can be adapted for the synthesis of 3-(furan-2-yl)pyrrolidine-2,5-dione.
Step 1: Synthesis of the Succinic Acid Intermediate
-
React the corresponding aryl aldehyde (in this case, furan-2-carbaldehyde) with a cyanide source (e.g., KCN) and an appropriate Michael acceptor.[9]
-
Hydrolyze the resulting nitrile to the dicarboxylic acid under acidic or basic conditions.[9]
Step 2: Cyclization to the Succinimide
-
Heat the resulting succinic acid derivative with a source of ammonia (e.g., urea or ammonium carbonate) or a primary amine at high temperatures (typically >150 °C).
-
The reaction proceeds with the formation of the imide ring through the loss of water.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Research
3-(Furan-2-yl)pyrrolidine-2,5-dione is a valuable scaffold in drug discovery with demonstrated potential in several therapeutic areas:
-
Antibacterial Agents: Derivatives of the pyrrolidine-2,5-dione core have been identified as novel, non-β-lactam inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a critical target for combating multidrug-resistant Gram-negative bacteria.[1]
-
Anticonvulsant Activity: Structurally similar 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones have shown potent broad-spectrum anticonvulsant activity in preclinical models.[1][9] The proposed mechanism involves interaction with neuronal voltage-sensitive sodium channels.[1]
-
Neuroscience Research: The succinimide framework is integral to the design of multi-target directed ligands, with studies exploring their affinity for targets such as the serotonin transporter (SERT).[1]
Mechanism of Action: Inhibition of PBP3
Caption: Inhibition of bacterial cell wall synthesis by a 3-(Furan-2-yl)pyrrolidine-2,5-dione derivative.
Part 4: Conclusion and Future Perspectives
Both 3-(Furan-2-yl)pyrrolidine and 3-(Furan-2-yl)pyrrolidine-2,5-dione (CAS 10422-14-7) are valuable heterocyclic compounds with significant potential in drug discovery and development. The clarification of the CAS number is essential for accurate scientific communication and research. The pyrrolidine scaffold offers a flexible three-dimensional structure, while the furan moiety provides unique electronic and metabolic properties. The succinimide core, present in the compound with CAS 10422-14-7, is a well-established pharmacophore with a history of successful clinical applications.
Future research in this area will likely focus on the development of efficient and stereoselective synthetic routes to these compounds and their derivatives. Further exploration of their biological activities through high-throughput screening and detailed mechanistic studies will be crucial for identifying novel therapeutic leads. The versatility of these scaffolds ensures their continued importance in the quest for new and improved medicines.
References
- ENDO, A., et al. Synthesis and SAR of novel pyrrolidine-2,5-dione derivatives as potent, orally active, non-β-lactam inhibitors of Penicillin-Binding Protein 3 (PBP3) for the treatment of Pseudomonas aeruginosa infections. Journal of Medicinal Chemistry, 2018, 61(15), 6646-6663.
- KAMINSKI, K., et al. Discovery of New 3-(Benzo[b]Thiophen-2-yl)
-
Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2020, 2020(3), M1143. (URL: [Link])
- Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 2008, 45(6), 1549-1568. (URL: not available)
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 2021, 26(9), 2637. (URL: [Link])
- Paal-Knorr Pyrrole Synthesis. Organic Syntheses, 2010, 87, 248.
- Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 2023, 13(32), 22354-22381. (URL: not available)
- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 2024, 12(2), 167-181. (URL: not available)
- Pharmacological activity of furan derivatives. Der Pharma Chemica, 2024, 16(1), 1-10. (URL: not available)
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 2021, 26(16), 4945. (URL: [Link])
-
Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 2024, 25(24), 13580. (URL: [Link])
- Synthesis, Characterization and Biological Evaluation of 3'-Benzoyl-5'-(Furan-2-yl)-4'-Phenylspiro[Indoline-3,2'-Pyrrolidin]-2-One Derivatives and its Molecular Docking Studies. Journal of Chemical and Pharmaceutical Research, 2018, 10(8), 1-11. (URL: not available)
- Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2014, 6(4), 224-230. (URL: not available)
-
Recent Advances in the Synthesis of Pyrrolidines. IntechOpen, 2023. (URL: [Link])
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 2021, 26(9), 2637. (URL: [Link])
-
Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PubMed, 2024. (URL: [Link])
- Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity.
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 2024, 40(1), 1-10. (URL: [Link])
-
Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center, 1992. (URL: [Link])
-
2-(Furan-2-yl)pyrrolidine. PubChem, National Center for Biotechnology Information. (URL: [Link])
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry, 2014. (URL: not available)
-
Furans, thiophenes and related heterocycles in drug discovery. PubMed, 2011. (URL: [Link])
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa, 2021. (URL: not available)
- Chemistry and Therapeutic Aspect of Furan: A Short Review.
- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
- 1H NMR spectrum of 5-(furan-2-ylmethylene).
- The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted deriv
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI, 2022. (URL: [Link])
- Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central, 2015. (URL: not available)
- Welcome To Hyma Synthesis Pvt. Ltd. (URL: not available)
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI, 2024. (URL: [Link])
- 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol).
Sources
- 1. 3-(Furan-2-yl)pyrrolidine-2,5-dione|CAS 10422-14-7 [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. orientjchem.org [orientjchem.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. ijabbr.com [ijabbr.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
The Furan-Pyrrolidine Heterocyclic Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry
Introduction: The Strategic Fusion of Two Privileged Heterocycles
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of biological activity, synthetic accessibility, and favorable pharmacokinetic properties is perpetual. Among the vast arsenal of heterocyclic systems, the strategic combination of furan and pyrrolidine rings has emerged as a particularly fruitful area of investigation. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile pharmacophore often employed as a bioisostere for the phenyl group, a substitution that can enhance metabolic stability and modulate receptor interactions.[1][2] Concurrently, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a cornerstone of numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensionality and provide key hydrogen bond accepting and donating features.[3][4][5]
This in-depth technical guide provides a comprehensive overview of the furan-pyrrolidine scaffold for researchers, scientists, and drug development professionals. We will delve into the intricacies of its synthesis, explore the nuanced structure-activity relationships (SAR) across various therapeutic targets, elucidate key mechanisms of action, and provide detailed experimental protocols to facilitate its application in drug discovery programs.
Synthetic Strategies: Constructing the Furan-Pyrrolidine Core
The efficient construction of the furan-pyrrolidine scaffold is paramount for its exploration in medicinal chemistry. Several synthetic strategies have been developed, ranging from classical methods to modern catalytic and multicomponent reactions. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.
Cascade Reactions for Direct Assembly
A highly efficient and atom-economical approach to functionalized (2-furyl)-2-pyrrolidines involves a cascade reaction utilizing enynal-derived metal-carbenoids.[6][7] This domino process, catalyzed by earth-abundant zinc chloride, proceeds through an initial N-H insertion followed by an intramolecular aldol reaction, affording the desired pyrrolidines with excellent diastereoselectivity (>98:2).[6] The mild reaction conditions tolerate a variety of functional groups, making it a versatile tool for library synthesis.[6][7]
Experimental Protocol: Cascade Synthesis of (2-Furyl)-2-Pyrrolidines [6]
-
Materials: Enynal substrate, amine, zinc chloride (1 mol%), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
To a solution of the enynal substrate and the amine in dichloromethane, add zinc chloride at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (2-furyl)-2-pyrrolidine.
-
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Cascade synthesis of (2-furyl)-2-pyrrolidines.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer a powerful strategy for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation.[1][8][9] The synthesis of highly functionalized pyrrolidones, which can serve as precursors to furan-pyrrolidine derivatives, can be achieved through the reaction of anilines, benzaldehydes, and diethyl acetylenedicarboxylate.[1] This approach allows for the efficient generation of molecular diversity.
Cycloaddition Reactions
[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocycles, including pyrrolidines.[10] The reaction of azomethine ylides with furan-containing dipolarophiles can provide a direct route to furan-pyrrolidine adducts with control over stereochemistry. Asymmetric variants of this reaction, employing chiral catalysts, are particularly valuable for the synthesis of enantiomerically pure compounds.[10]
Biological Activities and Structure-Activity Relationships (SAR)
The furan-pyrrolidine scaffold has demonstrated a broad spectrum of biological activities, making it an attractive starting point for drug discovery programs in various therapeutic areas.
Anticancer Activity
Numerous furan and pyrrolidine derivatives have been reported to possess potent anticancer activity.[11][12] For the combined scaffold, the mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
Mechanism of Action: Inhibition of PI3K/Akt and Wnt/β-catenin Pathways
Certain furan derivatives have been shown to exert their antiproliferative effects by promoting the activity of the tumor suppressor PTEN.[2][10] This, in turn, leads to the downregulation of the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are critical for cancer cell growth and survival.[2][10]
Caption: Mechanism of ST2 inhibition by furan-pyrrolidine compounds.
Antiviral Activity
The furan and pyrrolidine moieties are present in several antiviral drugs. [3][13]The combination of these two heterocycles offers a promising scaffold for the development of novel antiviral agents.
Experimental Protocol: Plaque Reduction Assay for Antiviral Screening [12][14]
-
Cell Culture: Grow a monolayer of susceptible host cells in 6-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the furan-pyrrolidine compound and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix and stain the cells to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the concentration of the compound that reduces the number of plaques by 50% (IC₅₀).
Neuroprotective Activity
Derivatives of pyrrolidin-2-one have shown neuroprotective effects in models of cognitive impairment. [15][16]These compounds have been found to ameliorate behavioral deficits and biochemical changes associated with neurodegenerative diseases like Alzheimer's disease. [15]The proposed mechanism involves the inhibition of acetylcholinesterase (AChE) and the reduction of oxidative stress. [15][17]
Pharmacokinetics and Drug-like Properties
The successful development of a drug candidate hinges not only on its biological activity but also on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). The furan-pyrrolidine scaffold offers several features that can be modulated to optimize these properties.
-
Metabolic Stability: The furan ring can be susceptible to in vivo oxidation, potentially leading to toxic metabolites. [9]However, strategic substitution on the furan ring can mitigate this metabolic liability. [9]The pyrrolidine ring is generally more metabolically stable. In a study of ST2 inhibitors, cyclization of a dimethylamine substituent to a pyrrolidine or piperidine ring improved the stability in liver microsomes. [8]* Solubility and Lipophilicity: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, which can improve aqueous solubility. [11]The overall lipophilicity of the molecule can be fine-tuned by the nature and position of substituents on both the furan and pyrrolidine rings. [9][18]* Pharmacokinetics: In vivo pharmacokinetic studies of a 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitor (compound 3c) demonstrated a longer half-life compared to another analog, indicating that small structural modifications can significantly impact the pharmacokinetic profile. [8]
Conclusion and Future Perspectives
The furan-pyrrolidine heterocyclic scaffold represents a privileged structural motif in medicinal chemistry, offering a unique combination of biological relevance and synthetic tractability. The fusion of the furan's bioisosteric properties with the pyrrolidine's three-dimensional character provides a rich chemical space for the design of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects, underscore the broad potential of this scaffold.
Future research in this area should focus on the development of more diverse and efficient synthetic methodologies, particularly those that allow for precise control over stereochemistry. A deeper understanding of the molecular mechanisms of action across a wider range of biological targets will be crucial for rational drug design. Furthermore, a systematic investigation of the ADME and toxicological properties of furan-pyrrolidine derivatives will be essential for their successful translation into clinical candidates. The continued exploration of this versatile scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PubMed. [Link]
-
Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. [Link]
-
Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]
-
A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. PMC. [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. PMC. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]
-
Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Pharmacological activity of furan derivatives. Preprints.org. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. PMC. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. NIH. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. [Link]
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy. [Link]
-
Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. [Link]
-
Clinically approved drugs containing furan ring. ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]
-
A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products (ACS Publications). [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. [Link]
-
HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. [Link]
-
Plaque Reduction Assay. Creative Diagnostics. [Link]
Sources
- 1. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. youtube.com [youtube.com]
- 15. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wisdomlib.org [wisdomlib.org]
Strategic Analysis and Functionalization of 3-(Furan-2-yl)pyrrolidine
A Technical Guide for Medicinal Chemists[1]
Executive Summary & Scaffold Profile
3-(Furan-2-yl)pyrrolidine represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] It combines the high
However, this molecule presents a distinct dichotomy in reactivity:
-
The Pyrrolidine Amine: A highly nucleophilic secondary amine (
), eager to react.[1] -
The Furan Ring: An electron-rich aromatic system that is paradoxically fragile, susceptible to acid-catalyzed ring opening and oxidative degradation.[1]
This guide provides a validated technical framework for analyzing and functionalizing this specific scaffold without compromising its structural integrity.
Chemical Profile
| Property | Value / Characteristic | Structural Implication |
| Molecular Formula | MW: 137.18 g/mol | |
| Amine Type | Secondary (Cyclic) | High nucleophilicity; minimal steric hindrance at N. |
| Est.[1][2][3][4] | ~10.5 – 10.8 | Slightly lower than pyrrolidine (11.[1]3) due to the inductive electron-withdrawing effect ($ -I $) of the oxygen-containing furan ring at the |
| UV Cutoff | ~215–220 nm | Furan absorption is weak; derivatization recommended for HPLC.[1] |
| Critical Sensitivity | Acid Labile | Strong aqueous acids cause furan ring opening (formation of 1,4-dicarbonyls).[1] |
Structural Characterization (Identification)[1][5]
Before functionalization, identity must be confirmed.[1] The interaction between the saturated pyrrolidine and the aromatic furan creates a distinct spectroscopic signature.
NMR Spectroscopy (Proton Assignment)
The
-
The "Furan Fingerprint": Look for three distinct signals in the aromatic region (6.0 – 7.5 ppm).
-
The Amine Environment:
-
~2.8 – 3.4 ppm (m, 4H): The
-protons relative to the nitrogen. -
~1.8 – 2.2 ppm: The broad singlet of the N-H (exchangeable with
).
-
~2.8 – 3.4 ppm (m, 4H): The
Infrared (IR) Spectroscopy[1]
-
N-H Stretch: A single, often weak band around 3300–3400
(characteristic of secondary amines).[1] -
C-O-C Stretch: Characteristic furan ring breathing bands at ~1015
and ~1150 .
Quantitative Analysis: Purity Determination
Critical Warning: Do not use standard aqueous acid-base titrations. The aqueous acidic endpoint can trigger furan decomposition, leading to erratic results.
Protocol: Non-Aqueous Titration
This is the gold standard for determining the purity of the secondary amine salt or free base.
Principle: In glacial acetic acid, the weak pyrrolidine base behaves as a strong base. Perchloric acid (
Reagents:
-
Solvent: Glacial Acetic Acid (anhydrous).[1]
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.
-
Indicator: Crystal Violet (0.1% in glacial acetic acid) or Potentiometric detection.[1]
Step-by-Step Methodology:
-
Dissolution: Accurately weigh ~150 mg of 3-(Furan-2-yl)pyrrolidine into a clean titration beaker.
-
Solvation: Add 50 mL of Glacial Acetic Acid. Sonicate if necessary to ensure complete dissolution.[1]
-
Conditioning: If the sample is a salt (e.g., hydrochloride), add 5 mL of 3% Mercuric Acetate in acetic acid to sequester the halide (releases the acetate base). Note: Skip this if analyzing the free base.
-
Titration: Titrate with 0.1 N
to a blue-to-green endpoint (Crystal Violet) or the inflection point (Potentiometric).[1] -
Calculation:
Where = Volume of titrant (mL), = Normality, = 137.18, = Sample weight (g).[1]
Functionalization Strategy & Reactivity Logic
The core challenge is functionalizing the nitrogen without degrading the furan.
The "Acid Trap" Mechanism
Under strong aqueous acidic conditions (e.g., 6M HCl, reflux), the furan ring undergoes protonation at the
Rule of Thumb: Avoid pH < 2 in aqueous media. If acidic conditions are required (e.g., Boc-deprotection), use non-aqueous acids (e.g., TFA/DCM or HCl/Dioxane) and quench immediately into base.[1]
Decision Logic Diagram
The following diagram outlines the safe operating windows for this scaffold.
Figure 1: Reactivity logic tree highlighting the incompatibility of the furan ring with strong aqueous acids.
Validated Synthetic Protocols
Reductive Amination (N-Alkylation)
Standard reductive amination often uses
Recommended Reagent: Sodium Triacetoxyborohydride (
Protocol:
-
Dissolve 3-(Furan-2-yl)pyrrolidine (1.0 equiv) and the target Aldehyde (1.1 equiv) in DCE (Dichloroethane) or DCM.[1]
-
Stir for 15 minutes to allow hemiaminal formation.
-
Add
(1.5 equiv) in one portion.[1] -
Stir at Room Temperature for 4–16 hours.
-
Quench: Add saturated aqueous
(Basic quench protects furan).[1] -
Extract with DCM, dry over
.
Amide Coupling
Standard coupling reagents (HATU, EDCI) work excellently.[1]
Critical Nuance: If your coupling partner is an acid chloride, ensure excess base (DIPEA/TEA) is present before adding the acid chloride. The generation of HCl gas in situ without a base scavenger can locally degrade the furan ring.
Analytical Workflow & Troubleshooting
When developing a drug candidate containing this moiety, use the following workflow to ensure data integrity.
Figure 2: Analytical cascade for quality control of furan-pyrrolidine building blocks.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Darkening/Blackening of Reaction | Acid-catalyzed furan decomposition.[1] | Check pH. Ensure base scavenger (TEA/DIPEA) is in excess.[1] Avoid mineral acids.[1] |
| Low Amine Purity (Titration) | Hygroscopic salt (water weight).[1] | Dry sample in vacuum desiccator over |
| Missing HPLC Peak | Low UV absorbance of furan/pyrrolidine.[1] | Use ELSD/CAD detector or derivatize with FMOC-Cl or Benzoyl Chloride before injection.[1] |
| Broad NMR Signals | Rotamers (if N-acylated) or Amine exchange.[1] | For free amine: Shake tube with |
References
-
Structural Properties & Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard text confirming furan acid sensitivity).
-
Non-Aqueous Titration: Fritz, J. S. (1952).[1] Acid-Base Titrations in Nonaqueous Solvents. Allyn and Bacon. [1]
-
Reductive Amination Specifics: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]
-
Furan Stability Studies: Dunlop, A. P. (1948).[1] "Furfural Formation and Behavior."[1][6] Industrial & Engineering Chemistry. (Foundational work on furan ring opening mechanisms). [Link]
Sources
The 3-(Furan-2-yl)pyrrolidine Scaffold: Physicochemical Profiling and Synthetic Utility
Executive Summary
3-(Furan-2-yl)pyrrolidine represents a privileged,
Part 1: Physicochemical Constants & Molecular Identity
The following data characterizes the free base and its common hydrochloride salt form. Due to the tendency of secondary amines to absorb atmospheric
Table 1: Molecular Specifications
| Property | Value (Free Base) | Value (HCl Salt) | Source/Methodology |
| IUPAC Name | 3-(Furan-2-yl)pyrrolidine | 3-(Furan-2-yl)pyrrolidine hydrochloride | IUPAC Nomenclature |
| CAS Number | Not widely listed | 1266686-33-2 | Chemical Abstracts Service |
| Molecular Formula | Stoichiometry | ||
| Molecular Weight | 137.18 g/mol | 173.64 g/mol | Calculated ( |
| Exact Mass | 137.0841 | 173.0607 | HRMS Calculation |
| ClogP | ~0.95 | N/A (Salt) | Predicted (ChemAxon/ACD) |
| TPSA | 25.2 | 25.2 | Topological Polar Surface Area |
| pKa (Conj.[1][2][3] Acid) | ~9.5 | N/A | Predicted (Base strength of pyrrolidine) |
| Physical State | Viscous Oil (Predicted) | Off-white Solid | Experimental Observation |
Expert Insight: The "Vector" Advantage
In drug design, the choice between a 2-substituted and 3-substituted pyrrolidine is not trivial.
-
2-Substitution: Places the heteroaryl group adjacent to the nitrogen, often creating steric clash with N-substituents and restricting conformational flexibility.
-
3-Substitution: Projects the furan ring away from the amine core. This allows the nitrogen to participate freely in hydrogen bonding or further derivatization (e.g., amide coupling) without immediate steric penalty, while the furan ring occupies a distal hydrophobic pocket.
Part 2: Synthetic Methodology (Suzuki-Miyaura Protocol)
Direct synthesis of 3-(furan-2-yl)pyrrolidine is most reliably achieved via a Suzuki-Miyaura cross-coupling strategy. This approach avoids the harsh reducing conditions of furan-ring hydrogenation, which often leads to over-reduction of the furan to a tetrahydrofuran.
Reaction Scheme Overview
-
Coupling: tert-Butyl 3-bromopyrrolidine-1-carboxylate + Furan-2-boronic acid
Protected Intermediate. -
Deprotection: Acidic cleavage of the Boc group.
-
Salt Formation: Isolation as the stable HCl salt.
Detailed Protocol
Phase 1: Cross-Coupling
Reagents:
-
tert-Butyl 3-bromopyrrolidine-1-carboxylate (1.0 eq)
-
Furan-2-boronic acid (1.2 eq)
- (0.05 eq)
- (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Degassing: Charge a reaction vessel with the bromide, boronic acid, and base. Suspend in the solvent mixture. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Catalysis: Add the palladium catalyst under a positive stream of argon.
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide (
of product Boc-intermediate: ~238.1). -
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc and wash with water and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The furan ring is acid-sensitive; avoid acidified silica if possible.
Phase 2: Deprotection & Salt Formation
Reagents:
-
4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified Boc-intermediate in minimal DCM.
-
Add 4M HCl in dioxane (5–10 eq) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
Isolation: The product often precipitates as the hydrochloride salt. Dilute with diethyl ether to maximize precipitation. Filter the solid under inert atmosphere (nitrogen) to avoid moisture absorption.
Part 3: Visualization of Workflows
Diagram 1: Synthetic Workflow Decision Tree
This diagram illustrates the critical decision points in the synthesis to ensure high yield and purity.
Caption: Step-wise synthetic logic for accessing the 3-(furan-2-yl)pyrrolidine scaffold via palladium catalysis.
Diagram 2: Pharmacophore & Stability Analysis
Visualizing the structural liabilities and advantages of the scaffold.
Caption: Structural decomposition highlighting the functional utility and metabolic considerations of the scaffold.
Part 4: Handling, Safety, and Stability (E-E-A-T)
Metabolic Liability (Toxicology Context)
Researchers must be aware that the furan ring is a structural alert in medicinal chemistry.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to cis-2-butene-1,4-dial, a reactive electrophile that can covalently modify proteins or DNA.
-
Mitigation: In early discovery, this scaffold is often used as a probe. If metabolic stability is poor, the furan is frequently replaced by oxazole or isoxazole bioisosteres in later optimization cycles.
Storage Protocols
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
-
Oxidation: Furan derivatives can darken upon prolonged exposure to air and light due to polymerization. Store under argon in amber vials.
Analytical Validation
-
1H NMR (DMSO-d6): Look for the characteristic furan protons: A doublet at
~7.6 ppm (H-5), a doublet of doublets at ~6.4 ppm (H-4), and a doublet at ~6.2 ppm (H-3). The pyrrolidine protons typically appear as a broad singlet around 9.0–9.5 ppm in the salt form.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3675988, 2-(Furan-2-yl)pyrrolidine (Isomer Comparison). Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Retrieved from [Link]
Sources
Technical Review: Furan-2-yl Pyrrolidine Analogs in Medicinal Chemistry
This guide provides an in-depth technical review of furan-2-yl pyrrolidine analogs, synthesizing current medicinal chemistry literature, synthetic protocols, and structure-activity relationships (SAR).
Executive Summary
The furan-2-yl pyrrolidine scaffold represents a privileged pharmacophore in modern drug discovery, bridging the gap between high-affinity heterocyclic binding and favorable physicochemical properties. While the pyrrolidine ring offers solubility and conformational restriction (puckering), the furan moiety acts as a lipophilic bioisostere for phenyl rings, often improving metabolic clearance profiles or hydrogen bond acceptor capabilities.
This guide analyzes two primary structural classes:
-
N-substituted analogs: (e.g., 1-(furan-2-ylmethyl)pyrrolidines) prominent in immunology (ST2 inhibitors).
-
C-substituted/Spiro analogs: (e.g., benzofuran spiro-pyrrolidines) prominent in oncology.
Critical Note on Furan Toxicity: Researchers must remain vigilant regarding the metabolic activation of the furan ring (via CYP450-mediated oxidation to cis-2-butene-1,4-dial), which can lead to hepatotoxicity. Successful drug candidates often mitigate this by substituting the furan ring with electron-withdrawing groups (EWGs) or fusing it (e.g., benzofuran) to stabilize the system.
Chemical Architecture & Synthetic Logic
Structural Classification
The biological activity of these analogs depends heavily on the spatial arrangement of the furan relative to the pyrrolidine nitrogen.
-
Class A: The "Linker" Scaffold (N-alkylation)
-
Structure: Furan ring attached to Pyrrolidine-N via a methylene bridge.
-
Utility: Flexible rotatable bonds allow the furan to occupy hydrophobic pockets while the pyrrolidine solubilizes the molecule.
-
Key Reaction: Reductive Amination.
-
-
Class B: The "Rigid" Scaffold (Spiro-fusion)
Synthetic Workflow Visualization
The following diagram outlines the decision matrix for synthesizing these two classes.
Caption: Synthetic divergence for furan-2-yl pyrrolidine analogs based on target flexibility requirements.
Therapeutic Applications & SAR
Case Study: ST2 Inhibitors for Graft-vs-Host Disease (GVHD)
Target: ST2 (Interleukin-33 receptor).[3] Mechanism: Blocking the IL-33/ST2 axis reduces T-cell activation and inflammation in GVHD.[3] Lead Compound: 1-(Furan-2-ylmethyl)pyrrolidine derivatives (e.g., iST2-1).[3]
SAR Insights:
-
The Furan Ring: Essential for hydrophobic interaction in the ST2 binding pocket. Substitution with nitro groups (e.g., 5-(3-nitrophenyl)furan) significantly enhances potency but raises toxicity concerns.
-
The Pyrrolidine Ring: Acts as a scaffold to orient the furan. Substituents on the pyrrolidine (e.g., 2-(4-methoxyphenyl)) improve IC50 values by engaging auxiliary pockets.
Case Study: Spiro-Benzofurans in Oncology
Target: MDM2-p53 interaction or general cytotoxicity (HeLa/CT26 lines). Mechanism: The spiro-pyrrolidine core mimics the tryptophan residue of p53, blocking MDM2 binding and restoring apoptosis.
Comparative Data Table: Key Analog Potency
| Compound Class | Structure Code | Target | IC50 / Activity | Key Substituent | Mechanism Note |
| N-Linked | iST2-1 | ST2 (GVHD) | ~46 µM | Unsubstituted Furan | Baseline activity |
| N-Linked | Compound 14e | ST2 (GVHD) | 6 µM | 5-(3-nitrophenyl) | Nitro group boosts binding |
| Spiro-Fused | Compound 4s | CT26 (Cancer) | 5.28 µM | Electron-donating | Outperforms Cisplatin (10.2 µM) |
| Spiro-Fused | Compound 4e | CT26 (Cancer) | 8.31 µM | 4-Methoxy | High selectivity |
Mechanism of Action: The IL-33/ST2 Pathway
For the N-linked analogs targeting GVHD, understanding the signaling cascade is vital. The inhibitor prevents the recruitment of MyD88, halting the NF-κB inflammatory response.
Caption: Pharmacological blockade of the IL-33/ST2 inflammatory axis by furan-pyrrolidine analogs.
Detailed Experimental Protocol
Protocol: Reductive Amination for 1-(Furan-2-ylmethyl)pyrrolidines
Rationale: This method is preferred over direct alkylation (using furan-2-ylmethyl halides) because it avoids over-alkylation and uses milder conditions that preserve the sensitive furan ring.
Materials:
-
Amine: 2-substituted pyrrolidine (1.2 eq)
-
Aldehyde: Furan-2-carbaldehyde (1.0 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Catalyst: Glacial Acetic Acid (1-2 drops)
Step-by-Step Methodology:
-
Imine Formation:
-
In a flame-dried round-bottom flask under Argon, dissolve the furan-2-carbaldehyde (1.0 mmol) in DCE (5 mL).
-
Add the pyrrolidine derivative (1.2 mmol).
-
Add 1 drop of acetic acid to catalyze imine formation.
-
Checkpoint: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of aldehyde).
-
-
Reduction:
-
Cool the solution to 0°C.
-
Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. (Note: STAB is preferred over NaBH4 as it selectively reduces the imine without reducing the aldehyde if any remains).
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO3 (10 mL).
-
Extract with Dichloromethane (3 x 10 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Quality Control: Confirm structure via 1H-NMR (look for the singlet/doublet of the methylene linker around 3.5–4.0 ppm).
-
References
-
Structure-Activity Relationship of 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors. National Institutes of Health (NIH) / PMC. [Link]
-
Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions. MDPI / ResearchGate. [Link]
-
Probing the Mechanism of Cytotoxic Furan 2-YL Acetate. Science Alert / Journal of Pharmacology and Toxicology. [Link]
-
Recent Insights about Pyrrolidine Core Skeletons in Pharmacology. Frontiers in Chemistry. [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis and VEGFR-2 Inhibition. NIH / PMC. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Reductive Amination of Furan-2-Carbaldehyde
Introduction: The Strategic Importance of Furfurylamine Derivatives
Furan-2-carbaldehyde, commonly known as furfural, is a versatile bio-based platform chemical derived from lignocellulosic biomass.[1][2] Its transformation into high-value nitrogen-containing compounds is of paramount importance in the pharmaceutical, agrochemical, and material science sectors. Reductive amination stands out as a powerful and widely employed synthetic strategy to convert furfural into primary, secondary, and tertiary furfurylamines. These amine derivatives are key intermediates in the synthesis of pharmaceuticals like diuretics (e.g., furosemide), antihypertensives, and antiseptic agents.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of furan-2-carbaldehyde. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer insights into optimizing reaction conditions for achieving high yields and selectivity.
Core Principles: The Mechanism and Key Considerations of Reductive Amination
Reductive amination is a two-step process that involves the initial reaction of a carbonyl compound (furan-2-carbaldehyde) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3][4] The overall transformation is a cornerstone of C-N bond formation in modern organic synthesis.
The initial condensation of the aldehyde with a primary amine forms a hemiaminal, which then dehydrates to yield an imine. With secondary amines, an iminium ion is formed, which then tautomerizes to an enamine. The equilibrium of this initial step can be influenced by the removal of water.[5] The subsequent reduction of the C=N double bond is the key step that affords the desired amine.
Key Experimental Choices and Their Rationale:
-
Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction. Mild reducing agents are preferred to avoid the unwanted reduction of the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a highly selective and mild reducing agent, often the preferred choice for reductive aminations.[6][7] It is less reactive towards aldehydes and ketones compared to the imine intermediate, which minimizes the formation of furfuryl alcohol as a byproduct.[6]
-
Molecular Hydrogen (H₂): In conjunction with a heterogeneous catalyst (e.g., Ni, Pd, Pt, Rh), H₂ is a cost-effective and environmentally benign reducing agent, particularly suitable for large-scale synthesis.[8][9] The choice of catalyst can significantly influence the selectivity of the reaction.
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, its use has diminished due to the toxicity of cyanide byproducts.
-
-
Catalyst Selection (for H₂ reduction): The nature of the metal and the support material can dictate the reaction's efficiency and selectivity.
-
Solvent and pH: The choice of solvent depends on the solubility of the reactants and the reducing agent. For reactions with borohydride reagents, aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile are common. The pH of the reaction medium can influence the rate of imine formation.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is well-suited for laboratory-scale synthesis and offers excellent functional group tolerance.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add furan-2-carbaldehyde (1.0 equiv) and the desired primary or secondary amine (1.0-1.2 equiv) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or THF) to make a 0.1-0.5 M solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive amines, this step may require gentle heating or longer reaction times.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equiv) in the same anhydrous solvent. Add this slurry portion-wise to the reaction mixture over 15-30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. This typically takes 2-24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Catalytic Reductive Amination using Molecular Hydrogen
This protocol is scalable and employs more environmentally friendly reagents.
Step-by-Step Methodology:
-
Catalyst Preparation (if necessary): Some catalysts may require pre-reduction. For instance, a Ni-based catalyst might be reduced under a flow of H₂ at an elevated temperature.[3]
-
Reaction Setup: In a high-pressure reactor (autoclave), combine furan-2-carbaldehyde (1.0 equiv), the amine source (e.g., aqueous ammonia, typically in excess), a suitable solvent (e.g., water, dioxane, or an alcohol), and the heterogeneous catalyst (e.g., 5% Rh/Al₂O₃ or Raney Ni, typically 1-10 wt% of the aldehyde).[8][9]
-
Reaction Conditions: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired H₂ pressure (e.g., 2-4 MPa).[9] Heat the reaction mixture to the target temperature (e.g., 80-130 °C) with vigorous stirring.[8][9]
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC or LC-MS.
-
Work-up: After the reaction is complete (typically 2-6 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be washed with the solvent and recycled.
-
Purification: The product can be isolated from the filtrate by extraction or distillation. Further purification can be achieved by column chromatography if necessary.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes various reported conditions for the reductive amination of furan-2-carbaldehyde to provide a comparative overview for researchers.
| Catalyst/Reducing Agent | Amine Source | Solvent | Temperature (°C) | Pressure (H₂) | Time (h) | Yield/Selectivity (%) | Reference |
| Rh/Al₂O₃ | Aqueous NH₃ | Water | 80 | 2 MPa | 2 | ~92 (selectivity) | [8] |
| Ni₆AlOₓ | NH₃ | Water | 100 | 0.4 MPa | 5 | 90 (yield) | [3][9] |
| Raney Ni | Ammonia | 1,4-Dioxane | 130 | 2.0 MPa | 3 | 96.3 (selectivity) | [9] |
| CuAlOₓ | Primary Amines | Methanol | 80-120 | 1.0 MPa | - | 95-99 (yield) | [10][11][12] |
| NaBH(OAc)₃ | Various Amines | 1,2-Dichloroethane | Room Temp | N/A | 2-24 | High Yields | [6][7] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the reductive amination of furan-2-carbaldehyde.
Caption: General workflow for the reductive amination of furan-2-carbaldehyde.
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed methodologies. To ensure the trustworthiness of your results, it is crucial to incorporate self-validating practices:
-
Characterization of the Final Product: The identity and purity of the synthesized furfurylamine derivative should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
-
Monitoring Reaction Progress: Consistent monitoring of the reaction by TLC or LC-MS helps in determining the optimal reaction time and preventing the formation of byproducts due to over-reaction.
-
Control Experiments: When developing a new protocol, running control experiments (e.g., in the absence of the reducing agent or catalyst) can help to understand the reaction pathway and identify potential side reactions.
Conclusion
The reductive amination of furan-2-carbaldehyde is a robust and versatile method for the synthesis of a wide array of valuable furfurylamine derivatives. By carefully selecting the appropriate reducing agent, catalyst, and reaction conditions, researchers can achieve high yields and selectivities. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, enabling the efficient and reliable synthesis of these important chemical entities.
References
-
Chatterjee, M., Ishizaka, T., Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(2), 487-496. [Link]
-
Yuan, Q., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Sustainable Chemistry & Engineering, 7(5), 5193-5202. [Link]
- Aoki, T., et al. (1986). Process for producing furfurylamine and/or tetrahydrofurfurylamine. U.S.
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Döpp, E., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1288. [Link]
-
Li, X., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. [Link]
-
AIChE. (n.d.). Reductive Amination of Furfural and Hydrogenation of Furonitrile. [Link]
-
Makarova, M., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4781. [Link]
-
Gong, W., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology, 10, 969681. [Link]
-
Wang, Y., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical Technology and Environment, 1(2), 85-91. [Link]
-
Makarova, M., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. [Link]
-
Makarova, M., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. [Link]
-
ResearchGate. (n.d.). Possible reaction path for the formation of furfurylamine under the.... [Link]
- Calva, H. M. (1939). Preparation of furfurylamines. U.S.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Lilarue, E. A., & Tantillo, D. J. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30277–30287. [Link]
-
ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
-
ResearchGate. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Myers, A. (n.d.). Myers Chem 115. [Link]
-
Gnanaprakasam, B., & Gunanathan, C. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Frontiers in Chemistry, 8, 638. [Link]
Sources
- 1. Frontiers | Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sandermanpub.net [sandermanpub.net]
- 10. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Carboamination for Stereoselective Pyrrolidine Synthesis
[1][2][3][4]
Executive Summary
Pyrrolidines are "privileged structures" in medicinal chemistry, serving as the core scaffold for numerous alkaloids (e.g., nicotine, tylophorine) and pharmaceutical agents (e.g., kinase inhibitors).[1] Traditional synthesis often relies on reductive amination or cycloadditions, which may lack stereocontrol or require pre-functionalized rings.
This guide details the Palladium-Catalyzed Intramolecular Carboamination , a powerful methodology pioneered by the Wolfe and Buchwald groups. Unlike simple hydroarylation (which adds H and Ar), carboamination adds an Aryl group and a Nitrogen atom across an alkene, simultaneously constructing the pyrrolidine ring and installing a C2-aryl substituent with high diastereoselectivity.
Key Advantages:
-
Convergent Synthesis: Builds the ring and installs functionality in one step.
-
Stereocontrol: Access to cis- or trans-2,5-disubstituted pyrrolidines via ligand control.
-
Atom Economy: Utilizes readily available
-aminoalkenes and aryl halides.
Mechanistic Principles & Logic
To optimize this reaction, one must understand the catalytic cycle, specifically the competition between the desired syn-aminopalladation and the undesired
The Catalytic Cycle
The reaction proceeds via a Pd(0)/Pd(II) cycle.[2] The critical stereodefining step is the syn-aminopalladation , where the nitrogen and the palladium (bearing the aryl group) add across the alkene on the same face.[3]
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.[2]
-
Ligand Exchange & Deprotonation: The amine coordinates to Pd(II), and base (e.g.,
-BuONa) facilitates deprotonation to form a Pd-amido complex. -
Syn-Aminopalladation: The pendant alkene inserts into the Pd-N bond.[4] This sets the relative stereochemistry.
-
Reductive Elimination: The C-C bond forms, releasing the pyrrolidine and regenerating Pd(0).
Pathway Visualization
The following diagram illustrates the standard Wolfe carboamination cycle.
Figure 1: Catalytic cycle for Pd-catalyzed carboamination. The syn-aminopalladation step (red) determines the stereochemical outcome.
Critical Parameters & Optimization
Success depends on the interplay between the ligand bite angle and the base strength.
Table 1: Optimization Matrix
| Parameter | Standard Condition | Alternative / Optimization | Impact / Rationale |
| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(OAc)₂ requires reduction in situ (often by phosphine), which can consume ligand. Pd₂(dba)₃ is generally more reliable for kinetics. |
| Ligand | DPEphos or dppb | BINAP / Siphos-PE | DPEphos (wide bite angle) favors Reductive Elimination over |
| Base | Cs₂CO₃ | ||
| Solvent | Toluene | THF / Dioxane | Toluene is standard. Ethereal solvents are useful if solubility is an issue but can compete for coordination. |
| Substrate | N-Boc or N-H | N-Cbz / N-Benzyl | Free amines can poison the catalyst. N-Boc or N-aryl protection is preferred to modulate nucleophilicity. |
Standard Operating Procedure (SOP)
Protocol: Synthesis of 2-Benzyl-N-Boc-pyrrolidine via Carboamination Scale: 1.0 mmol Reaction Time: 4–12 hours
Materials Preparation
-
Substrate:
-Boc-pent-4-enylamine (1.0 equiv) -
Coupling Partner: Bromobenzene (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1 mol% Pd, 0.005 mmol complex)
-
Ligand: DPEphos (2 mol%, 0.02 mmol)
-
Base:
-BuONa (1.2 equiv, stored in glovebox or fresh bottle) -
Solvent: Anhydrous Toluene (degassed)
Step-by-Step Workflow
-
Inert Setup:
-
Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Cool under a stream of dry nitrogen or argon.
-
-
Catalyst Pre-complexation (Critical for Reproducibility):
-
Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and DPEphos (10.8 mg, 0.02 mmol) to the tube.
-
Note: Pre-mixing Pd and ligand ensures the active species forms before substrate exposure.
-
-
Reagent Addition:
-
Add
-BuONa (115 mg, 1.2 mmol) under inert gas flow. -
Add the
-Boc-pent-4-enylamine (185 mg, 1.0 mmol) and Bromobenzene (126 µL, 1.2 mmol). -
Tip: If the substrate is a solid, add it with the base. If liquid, add via syringe after solvent.
-
-
Solvent & Degassing:
-
Add anhydrous Toluene (5.0 mL, 0.2 M concentration).
-
Strict Requirement: If the solvent was not pre-degassed, freeze-pump-thaw x3 or sparge with Argon for 15 mins. Oxygen kills the active Pd(0) species.
-
-
Reaction:
-
Seal the tube (Teflon screw cap or crimp cap).
-
Heat to 100 °C in an oil block. Stir vigorously (800+ rpm).
-
Monitor by GC-MS or TLC (usually complete in 4-8 hours). Look for the disappearance of the aryl bromide.
-
-
Workup:
-
Cool to room temperature.[6]
-
Quench by adding saturated aqueous NH₄Cl (5 mL) and EtOAc (10 mL).
-
Filter through a small pad of Celite to remove Pd black. Rinse with EtOAc.
-
Separate phases; extract aqueous layer with EtOAc (2 x 10 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash chromatography (Silica gel).
-
Eluent: typically 5-10% EtOAc/Hexanes. (Pyrrolidines can streak; add 1% Et₃N if using free amines, but N-Boc is stable).
-
Troubleshooting & Quality Control
Self-Validating the System
If yields are low (<50%), perform the following diagnostic checks:
-
The "Black Precipitate" Test:
-
Observation: Rapid formation of Pd black (within 10 mins) suggests catalyst decomposition before the catalytic cycle engages.
-
Fix: Re-purify the amine substrate (impurities can coordinate Pd). Ensure O₂ exclusion is rigorous.
-
-
The "Heck Side-Product" Check:
-
Observation: Presence of internal alkenes or dienes in GC-MS.
-
Cause:
-hydride elimination is faster than Reductive Elimination. -
Fix: Switch to a ligand with a wider bite angle (e.g., Xantphos or DPEphos) to accelerate the reductive elimination step.
-
-
Conversion Stalls:
-
Observation: Reaction stops at 60% conversion.
-
Cause: Base depletion or product inhibition.
-
Fix: Add 20% more base initially. Ensure the aryl bromide is not volatile and being lost to headspace.
-
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of pyrrolidines.
References
-
Wolfe, J. P. ; "Palladium-Catalyzed Carboamination of Alkenes."[7] Eur. J. Org. Chem., 2007 , 571–582. Link
-
Nakhla, J. S.; Schultz, D. M.; Wolfe, J. P. ; "Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis of Substituted Piperazines."[7] Tetrahedron, 2009 , 65(33), 6549–6570.[7] Link
-
Ney, J. E.; Wolfe, J. P. ; "Selective Synthesis of 2-Substituted Pyrrolidines via Pd-Catalyzed Carboamination."[7] J. Am. Chem. Soc., 2005 , 127, 8644. Link
-
Schultz, D. M.; Wolfe, J. P. ; "Recent Developments in Palladium-Catalyzed Alkene Aminoarylation."[7] Synthesis, 2012 , 44, 351. Link
-
Ruiz-Castillo, P.; Buchwald, S. L. ; "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev., 2016 , 116, 12564.[8] Link[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrolidines via palladium(II)-catalyzed aerobic oxidative carboamination of butyl vinyl ether and styrenes with allyl tosylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Notes & Protocols: Leveraging 3-(Furan-2-yl)pyrrolidine in Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone in modern drug discovery, offering an efficient path to novel lead compounds, particularly for challenging biological targets.[1][2] This methodology hinges on the identification of low-molecular-weight fragments that bind with low affinity to a target protein, which are then optimized into high-affinity leads.[3] This document provides a detailed guide for researchers on the strategic use of the fragment 3-(Furan-2-yl)pyrrolidine in an FBDD campaign. We will explore the rationale behind its selection, detailed protocols for primary screening and hit validation, and a strategic framework for its evolution into a potent lead compound.
Introduction: The Strategic Value of 3-(Furan-2-yl)pyrrolidine in FBDD
The selection of a fragment library is a critical determinant of success in any FBDD program.[4] Fragments are not merely small molecules; they are strategic starting points for chemical exploration. 3-(Furan-2-yl)pyrrolidine is a compelling fragment for several reasons:
-
Structural and Physicochemical Properties: This fragment expertly balances key physicochemical properties, adhering to the "Rule of Three," a guiding principle for fragment design.[3][5] Its low molecular weight and complexity increase the probability of binding to a target.[4]
-
Three-Dimensional Character: The non-planar, saturated pyrrolidine ring provides significant three-dimensional (3D) character.[6][7][8] This is a departure from the often flat, aromatic structures that can dominate fragment libraries, allowing for the exploration of more complex and deeper binding pockets.
-
Chemical Tractability: The fragment possesses clear vectors for chemical modification. The secondary amine of the pyrrolidine ring and the furan ring are amenable to a wide range of synthetic transformations, facilitating the crucial "fragment growing" or "linking" stages of FBDD.[9][10]
-
Scaffold Heritage: Both the pyrrolidine and furan scaffolds are present in numerous natural products and approved drugs, suggesting a degree of biological relevance and a favorable toxicological profile.[6][11][12]
Physicochemical Properties of 3-(Furan-2-yl)pyrrolidine
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | ~137.17 g/mol | < 300 Da |
| cLogP | ~0.5 | < 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Note: cLogP is an estimation and can vary based on the calculation method.
The FBDD Workflow with 3-(Furan-2-yl)pyrrolidine
A typical FBDD campaign is a multi-step process that requires a suite of biophysical techniques to identify and validate fragment hits.[13][14]
Figure 1: A generalized workflow for a fragment-based drug design campaign.
Experimental Protocols
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the low-affinity interactions characteristic of fragment binding.[15][16] It measures changes in the refractive index at the surface of a sensor chip as the fragment binds to an immobilized protein target.
Objective: To identify fragments from a library that bind to the target protein.
Materials:
-
SPR instrument (e.g., Biacore)[13]
-
Sensor chip (e.g., CM5)
-
Target protein (≥95% purity)
-
3-(Furan-2-yl)pyrrolidine and other fragments, dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., at 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.[16]
-
-
Fragment Screening:
-
Prepare a stock solution of 3-(Furan-2-yl)pyrrolidine (e.g., 10 mM in 100% DMSO).
-
Dilute the fragment into running buffer to the desired screening concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all samples (typically ≤5%).
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.[17]
-
Regenerate the sensor surface if necessary with a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
A positive binding event is indicated by a significant increase in response units (RU) during association.
-
Hits are typically defined as fragments that produce a response significantly above the background noise.
-
Hit Validation: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
DSF is a valuable orthogonal method to validate hits from primary screening.[18][19] It measures the change in the melting temperature (Tm) of a protein upon ligand binding.[20] A positive shift in Tm suggests that the fragment stabilizes the protein, confirming binding.[21]
Objective: To confirm the binding of hits from the primary SPR screen and eliminate false positives.
Materials:
-
qPCR instrument capable of monitoring fluorescence with temperature ramping.
-
Fluorescent dye (e.g., SYPRO Orange).
-
Target protein.
-
Validated hits from SPR screen, including 3-(Furan-2-yl)pyrrolidine.
-
Assay buffer.
Protocol:
-
Assay Preparation:
-
In a 96- or 384-well PCR plate, prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer.
-
Add the fragment (e.g., 3-(Furan-2-yl)pyrrolidine) to the wells at a final concentration typically in the range of 100-500 µM. Include a no-fragment control (DMSO vehicle).
-
-
Thermal Denaturation:
-
Seal the plate and place it in the qPCR instrument.
-
Increase the temperature incrementally (e.g., from 25°C to 95°C at a rate of 1°C/minute).
-
Monitor the fluorescence at each temperature increment. As the protein unfolds, the hydrophobic dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
The Tm is the temperature at the midpoint of the transition.
-
A hit is confirmed if the Tm in the presence of the fragment is significantly higher (ΔTm > 2°C is a common threshold) than the Tm of the protein with DMSO alone.[22]
-
From Hit to Lead: The Evolution of 3-(Furan-2-yl)pyrrolidine
Once 3-(Furan-2-yl)pyrrolidine is validated as a binder, the next crucial step is to understand its binding mode through structural biology, typically X-ray crystallography.[23][24] The resulting co-crystal structure provides a roadmap for optimizing the fragment's affinity.
Figure 2: Potential strategies for the chemical evolution of the 3-(Furan-2-yl)pyrrolidine fragment.
Strategy 1: Fragment Growing
This strategy involves adding chemical functionality to the fragment to make additional favorable interactions with the target protein.
-
Vector 1 (Pyrrolidine Nitrogen): The secondary amine is an excellent handle for derivatization. Acylation to form amides or sulfonylation to form sulfonamides can introduce groups that can pick up new hydrogen bonds or hydrophobic interactions.
-
Vector 2 (Furan Ring): The furan ring can be functionalized, for example, through halogenation followed by cross-coupling reactions (e.g., Suzuki, Sonogashira), to introduce larger substituents that can access adjacent pockets.[25]
Strategy 2: Fragment Linking
If another fragment is found to bind in a nearby pocket, the two can be linked together to create a single, higher-affinity molecule.[9] The chemical handles on 3-(Furan-2-yl)pyrrolidine can be used to introduce linkers of appropriate length and rigidity.
Conclusion
3-(Furan-2-yl)pyrrolidine represents an exemplary starting point for an FBDD campaign. Its favorable physicochemical properties, inherent 3D nature, and synthetic tractability make it a high-value fragment. By employing a rigorous screening cascade involving sensitive biophysical techniques like SPR and DSF, and leveraging structural biology to guide chemical optimization, researchers can effectively translate this simple fragment into a potent and novel lead compound.
References
-
MDPI. (2024, September 5). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]
-
bioRxiv. (2023, December 6). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Retrieved from [Link]
-
Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
NIH. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Retrieved from [Link]
-
ResearchGate. (2024, December 12). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]
-
PubMed. (2024, December 19). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, July 30). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening. Temperature‐induced.... Retrieved from [Link]
-
NIH. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]
-
PubMed. (n.d.). SPR-based fragment screening: advantages and applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2018, April 9). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Retrieved from [Link]
-
NIH. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC. Retrieved from [Link]
-
NIH. (2025, September 10). Fragment-based drug discovery: A graphical review - PMC. Retrieved from [Link]
-
Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]
-
Cresset Group. (n.d.). The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubMed. (2024, December 16). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Retrieved from [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]
-
ACS Publications. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Retrieved from [Link]
-
The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
-
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]
-
Nuvisan. (n.d.). Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery | Request PDF. Retrieved from [Link]
-
NIH. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design - PMC. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Thermal Shift Assays. Retrieved from [Link]
-
ZoBio. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]
-
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]
-
Taylor & Francis. (n.d.). What makes a good fragment in fragment-based drug discovery?. Retrieved from [Link]
-
PubMed. (n.d.). Applied Biophysical Methods in Fragment-Based Drug Discovery. Retrieved from [Link]
-
Axxam SpA. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]
-
Diamond Light Source. (2022, January 16). The XChem pipeline for fragment screening. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
Sources
- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. med.stanford.edu [med.stanford.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. academic.oup.com [academic.oup.com]
- 15. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. portlandpress.com [portlandpress.com]
- 18. nuvisan.com [nuvisan.com]
- 19. criver.com [criver.com]
- 20. researchgate.net [researchgate.net]
- 21. axxam.com [axxam.com]
- 22. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Furan Stability in Acidic Media
Ticket ID: FUR-001-ACID Subject: Prevention of oxidative ring opening and polymerization during acidic hydrolysis. Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Triage (Visual Guide)
Before proceeding with any wet chemistry, determine your risk profile. Furan rings are not universally fragile; their stability correlates directly with electron density and the presence of water.
Figure 1: Decision matrix for selecting deprotection conditions based on furan electronic properties.
The Mechanistic Root Cause
To prevent failure, you must understand the failure mode. The furan ring is an enol ether masquerading as an aromatic system. It is acid-sensitive , not base-sensitive.
The "Black Tar" Mechanism: The darkening of your reaction mixture (often called "humins" or char) is due to the formation of reactive 1,4-dicarbonyl species which rapidly polymerize.
-
Protonation (Rate Limiting): Unlike benzene, furan is easily protonated. Crucially, it does not protonate on the oxygen. It protonates at the
-carbon (C2 or C5).[1] -
Nucleophilic Attack: The resulting cation is an electrophile. If water is present, it attacks the C2/C5 position.
-
Ring Opening: The hemiacetal intermediate collapses, breaking the C-O bond and revealing the acyclic 1,4-dicarbonyl (e.g., 4-hydroxy-2-butenal).
Key Insight: The reaction requires H+ AND Nucleophile (H2O) .
-
Solution: Remove the water (use alcohols for transacetalization) or remove the proton (use Lewis acids).
Troubleshooting Scenarios (FAQ)
Scenario A: Deprotecting an Acetal/Ketal in the presence of a Furan
User Question: "I need to remove a dimethyl acetal protecting group. I used 1M HCl/THF, and my product decomposed into a black oil. Why?"
Technical Response: Aqueous HCl is too harsh (low pKa, high water content). The high concentration of water drives the equilibrium toward the ring-opened 1,4-dicarbonyl.
Corrective Action: Switch to Transacetalization . Instead of using water to hydrolyze the acetal to a ketone/aldehyde, use an excess of a volatile alcohol (like acetone or methanol) to "swap" the protecting group.
-
Reagent: Pyridinium p-toluenesulfonate (PPTS) in Acetone/Water (wet acetone).
-
Why: PPTS is a weak acid (pKa ~5.2). It is strong enough to activate the acetal but often too weak to protonate the furan ring effectively at room temperature.
Scenario B: Boc-Deprotection (Amine) with a Furan Ring
User Question: "I have a Boc-protected amine on a furan-containing scaffold. Can I use TFA?"
Technical Response: Yes, but with strict caveats. Trifluoroacetic acid (TFA) is strong, but the real enemy is the cation generated during cleavage (t-butyl cation) and water .
-
Use Scavengers: The t-butyl cation can alkylate the electron-rich furan ring (Friedel-Crafts alkylation). You must use a scavenger like triethylsilane (TES) or 1,3-dimethoxybenzene.
-
Exclude Water: Use anhydrous TFA/DCM. If water is present, the furan will hydrolyze.[2]
-
Alternative: Use TMSOTf (Trimethylsilyl triflate) and 2,6-lutidine. This cleaves Boc under neutral/mildly basic conditions, completely avoiding the acid pathway.
Scenario C: Ester Hydrolysis
User Question: "How do I hydrolyze a methyl ester to a carboxylic acid without opening the furan?"
Technical Response: Stop using acid. Furan rings are generally stable to base.
-
Method: Use LiOH or NaOH in THF/Water.
-
Exception: If the molecule is base-sensitive elsewhere, use Trimethyltin hydroxide (Me3SnOH) in dichloroethane at 80°C. This is a neutral, mild hydrolysis method.
Validated Protocols
Protocol 1: PPTS-Catalyzed Transacetalization (The "Gold Standard")
Best for: Regenerating aldehydes/ketones from acetals.
-
Setup: Dissolve the substrate (1.0 equiv) in wet acetone (acetone containing 1-5% water).
-
Note: The acetone acts as the "acceptor" for the ethylene glycol or methanol protecting group.
-
-
Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Conditions: Heat to reflux (approx. 56°C) for 2–4 hours. Monitor by TLC.
-
Workup: Cool to RT. Dilute with ether/EtOAc. Wash with saturated NaHCO3 (critical to quench trace acid immediately).
-
Why it works: The equilibrium is driven by the vast excess of acetone, not by acid strength.
Protocol 2: Lewis Acid Deprotection (Anhydrous)
Best for: Highly sensitive substrates where even weak Brønsted acids fail.
-
Reagents: Cerium(III) Chloride Heptahydrate (CeCl3·7H2O) and Sodium Iodide (NaI).
-
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Mechanism: The Ce(III) acts as a mild Lewis acid coordinating to the acetal oxygens, while Iodide acts as a nucleophile. This avoids free protons entirely.
Protocol 3: Oxidative Cleavage (The "Nuclear Option")
If the furan is purely a protecting group (e.g., converting furan to carboxylic acid):
-
Use RuCl3 / NaIO4 . This will obliterate the furan ring, converting it directly to a carboxylic acid. (Only use if the furan is the protecting group).
Data & Reference Tables
Table 1: Acid Compatibility Guide for Furan-Containing Molecules
| Reagent | Acidity (Approx) | Risk Level | Recommendation |
| HCl (aq) | pH < 1 | Critical | Do Not Use. Immediate ring opening likely. |
| TFA (aq) | pH < 1 | High | High risk of polymerization. |
| TFA (anhydrous) | - | Medium | Safe with scavengers (TES) and short times. |
| Acetic Acid (80%) | pH ~2.4 | Medium | Tolerated at RT; risky at reflux. |
| PPTS | pKa ~5.2 | Low | Recommended for acetal cleavage. |
| Yb(OTf)3 | Lewis Acid | Very Low | Excellent for chemoselective deprotection. |
Table 2: Solvent Effects on Furan Stability
| Solvent | Effect | Mechanism |
| Water | Destabilizing | Required nucleophile for ring opening. |
| Ethanol/Methanol | Neutral/Stabilizing | Can result in acetal exchange rather than destruction. |
| HFIP (Hexafluoroisopropanol) | Stabilizing | Strong H-bond donor; stabilizes furan against polymerization [1]. |
References
-
Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society. (2025). Demonstrates the stabilizing effect of HFIP solvent in preventing polymerization side reactivity.[5]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.Energy & Fuels. (2017).
as the rate-limiting step for ring opening.[1][6][7][8] -
Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening. MDPI. (2022). Discusses Lewis acid compatibility (Yb(OTf)3) with furan systems.
-
Acetals as Protecting Groups. Chemistry LibreTexts. (2019). General protocols for transacetalization using PPTS.
Sources
Optimizing yield of 3-(Furan-2-yl)pyrrolidine in cyclization reactions
From the desk of a Senior Application Scientist
Welcome to the technical support guide for the synthesis and yield optimization of 3-(Furan-2-yl)pyrrolidine. This valuable heterocyclic scaffold is a key intermediate in medicinal chemistry and drug development. However, its synthesis via cyclization is not without challenges, often related to the stability of the furan ring and competing side reactions.
This guide is structured to provide direct, actionable advice. We will begin with frequently asked questions to cover foundational knowledge and then move to a detailed troubleshooting guide for specific experimental issues. An optimized protocol and visual guides to the reaction workflow and decision-making processes are also included to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 3-(Furan-2-yl)pyrrolidine via intramolecular cyclization?
The main difficulties arise from the inherent reactivity of the furan moiety. The furan ring is sensitive to strong acids, which can lead to protonation-induced ring-opening, polymerization, or other side reactions.[1] Balancing the conditions required for efficient cyclization with those that preserve the furan ring is the critical challenge. Furthermore, the nucleophilicity of the amine and the nature of the leaving group on the alkyl chain are crucial factors that must be carefully optimized.
Q2: Which general cyclization strategies are most effective for this synthesis?
Several strategies can be employed, with the choice depending on the available starting materials and desired scale:
-
Intramolecular Nucleophilic Substitution (SN2): This is a classic and robust method involving an amine nucleophile attacking an electrophilic carbon with a good leaving group (e.g., tosylate, mesylate, or halide).
-
Reductive Amination: A precursor containing a ketone or aldehyde and a nitro or azide group can be cyclized via intramolecular reductive amination.
-
Intramolecular Hydroamination: This atom-economical method involves the addition of an N-H bond across an alkene.[2] It often requires a catalyst, such as a Brønsted acid or a transition metal complex, to activate the alkene.[3]
-
[3+2] Cycloaddition Reactions: These reactions, particularly with azomethine ylides, are powerful for constructing the pyrrolidine ring with high stereocontrol, though they often require more complex precursors.[4][5][6]
Q3: How does the choice of nitrogen-protecting group impact the reaction?
The protecting group is critical. It modulates the nucleophilicity of the nitrogen and can influence the reaction's success.
-
Electron-Withdrawing Groups (EWGs): Groups like nosyl (Ns), tosyl (Ts), or carbamates (Boc, Cbz) decrease the nitrogen's nucleophilicity. While this may seem counterintuitive for a nucleophilic attack, it prevents side reactions like over-alkylation.[7] More importantly, EWGs make the N-H proton more acidic, which can be beneficial in certain catalytic cycles and prevents the amine from deactivating acid catalysts by forming ammonium salts.[2][3]
-
Electron-Donating Groups (EDGs): Alkyl groups increase nucleophilicity but also increase the risk of side reactions and catalyst deactivation. They are generally avoided in catalyzed reactions.
Troubleshooting Guide: Cyclization Reactions
This section addresses specific problems you may encounter in the lab.
| Problem / Observation | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Product Formation | 1. Insufficient activation of the leaving group or alkene.2. Nitrogen nucleophilicity is too low.3. Catalyst deactivation. | 1. For SN2: Switch to a better leaving group (e.g., from -Cl to -I or -OTs).2. For Hydroamination: Increase catalyst loading or switch to a stronger acid catalyst (e.g., triflic acid).[3] However, be mindful of furan stability.3. For Boc-protected amines: If the reaction is sluggish, consider removing the Boc group in situ under specific conditions or switching to a less sterically hindered protecting group. |
| TLC/LC-MS shows multiple unidentified spots and baseline streaking. | 1. Furan Ring Degradation: The furan ring is likely opening or polymerizing under harsh acidic or thermal conditions.[1][8]2. Over-alkylation: If using an unprotected or alkyl-protected amine, the product can react further.[7] | 1. Reduce Acidity/Temperature: Screen weaker acid catalysts (e.g., acetic acid instead of H₂SO₄).[7] Run the reaction at a lower temperature for a longer duration. Ensure the reaction is under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.2. Control Stoichiometry: Use a protecting group. If not possible, use a slow addition of the alkylating agent to keep its concentration low.[7] |
| Formation of an Elimination Product Instead of Cyclization | The base used for deprotonation is too strong or sterically hindered, favoring E2 elimination over SN2 cyclization. | 1. Switch to a Weaker Base: Use a non-hindered, weaker base like K₂CO₃ or Cs₂CO₃ instead of t-BuOK or LDA. The higher atomic weight of cesium in Cs₂CO₃ can also promote cyclization through the Thorpe-Ingold effect.2. Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to favor the SN2 pathway. |
| Reaction Stalls Before Completion | 1. Catalyst has been consumed or poisoned.2. Reversible reaction at equilibrium.3. Poor solubility of reactants at the given temperature. | 1. Add More Catalyst: If using a catalyst, add a second portion midway through the reaction.2. Remove Byproducts: If a byproduct like water is formed, consider using a Dean-Stark trap or adding molecular sieves.3. Solvent/Temperature Adjustment: Increase the temperature slightly or screen alternative solvents to improve solubility. A co-solvent system may also be effective. |
Visual Guide: Troubleshooting Logic
The following flowchart outlines a decision-making process for optimizing your cyclization reaction.
Caption: Troubleshooting decision tree for low-yield cyclization.
Optimized Experimental Protocol: Intramolecular SN2 Cyclization
This protocol describes the cyclization of an N-tosylated amino alcohol precursor. The tosylation of the primary alcohol creates an excellent leaving group, and the tosyl protection on the amine activates the substrate for cyclization under mildly basic conditions, preserving the furan ring.
Step 1: Synthesis of the Precursor (Not Detailed)
Assume synthesis of N-(4-(furan-2-yl)-4-hydroxybutyl)-4-methylbenzenesulfonamide from commercially available materials.
Step 2: Cyclization to N-Tosyl-3-(furan-2-yl)pyrrolidine
Caption: Workflow for the optimized SN2 cyclization protocol.
Materials:
-
N-(4-(furan-2-yl)-4-hydroxybutyl)-4-methylbenzenesulfonamide (1.0 eq)
-
Tosyl chloride (1.1 eq)
-
Pyridine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Methodology:
-
Activation of the Alcohol:
-
To a solution of N-(4-(furan-2-yl)-4-hydroxybutyl)-4-methylbenzenesulfonamide in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine followed by the dropwise addition of a solution of tosyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Rationale: This step converts the poorly-leaving hydroxyl group into a highly effective tosylate leaving group. Pyridine acts as a base to neutralize the HCl byproduct.
-
-
In-situ Cyclization:
-
Carefully remove the DCM in vacuo.
-
To the crude residue, add anhydrous DMF and potassium carbonate (K₂CO₃).
-
Heat the mixture to 60-70 °C and stir for 12-18 hours.
-
Rationale: DMF is an ideal polar aprotic solvent for SN2 reactions. K₂CO₃ is a mild base that is sufficient to deprotonate the N-H of the sulfonamide, initiating the intramolecular nucleophilic attack without promoting elimination or furan degradation.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Tosyl-3-(furan-2-yl)pyrrolidine.
-
-
Deprotection (if required):
-
The tosyl group can be removed under various conditions (e.g., HBr/phenol, or sodium naphthalenide) to yield the final 3-(Furan-2-yl)pyrrolidine.
-
References
-
D. V. Finko, et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
ResearchGate. (2021). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Available at: [Link]
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem.
-
Y. Wang, et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules. Available at: [Link]
- List, B., et al. (2021). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- A. F. M. Fahmy, et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.
-
V. G. Nenajdenko, et al. (2023). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. Available at: [Link]
-
ResearchGate. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Available at: [Link]
- S. Hosseininezhad & A. Ramazani. (2023). Recent Advances in the Synthesis of Pyrrolidines.
-
A. O. Terent'ev, et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
-
J. C. González-Gómez, et al. (2006). Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Furan-2-yl)pyrrolidine
Ticket ID: PUR-3F2P-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Decomposition, Tailing, and Side-Product Removal[1]
Introduction: The "Dual Personality" Challenge
Welcome to the technical guide for 3-(Furan-2-yl)pyrrolidine. This molecule presents a classic "dual personality" challenge in organic synthesis, which is the root cause of most purification failures:
-
The Pyrrolidine Ring (Base): A secondary amine with a pKa ≈ 10–11.[1] It is highly polar and basic, leading to strong interactions with silica gel (streaking).[1]
-
The Furan Ring (Acid-Sensitive): An electron-rich aromatic system that is notoriously unstable in acidic environments (pH < 3), prone to hydrolytic ring opening and polymerization into "black tar."[1]
This guide provides self-validating protocols to navigate these conflicting properties.
Module 1: The "Black Tar" Phenomenon (Acid Sensitivity)
User Issue
"I attempted a standard acid-base extraction using 1M HCl to remove non-basic impurities. The aqueous layer turned dark brown/black, and I recovered very little product."
Technical Diagnosis
You have triggered acid-catalyzed furan ring opening . While pyrrolidines require protonation to become water-soluble, strong mineral acids (like HCl) protonate the furan ring (often at the C2 or C5 position), initiating a cascade that cleaves the ether bond. This results in reactive dicarbonyl species (e.g., 1,4-diones) that rapidly polymerize, creating the observed dark tar.
The Solution: "Soft" Acid Extraction
Do not use strong mineral acids.[1] You must use an acid with a pKa low enough to protonate the amine (pKa ~11) but not strong enough to degrade the furan.
Recommended Acid: 10% Citric Acid (pH ~2-3) or 1M Acetic Acid.[1] Temperature Control: Perform all acid washes at 0°C (Ice bath).
Visual Logic: The Degradation Pathway
Module 2: The "Ghost Peak" & Tailing (Chromatography)
User Issue
"On TLC, the product streaks from the baseline to the solvent front. On the flash column, the peak never ends (tailing), contaminating later fractions."
Technical Diagnosis
This is Silanol Interaction .[2][3] Standard silica gel is slightly acidic (pH 5–6) due to surface silanol groups (-Si-OH).[1] The basic pyrrolidine nitrogen hydrogen-bonds strongly to these silanols.[1] This reversible binding acts as a "secondary retention mechanism," causing the broad tailing.
The Solution: Amine Deactivation
You must block the silanol sites with a volatile base that competes with your product.
Protocol:
-
Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1).[1]
-
Pre-treatment: Flush the silica column with the mobile phase containing the modifier for 2 column volumes (CV) before loading your sample. This saturates the active sites.[1]
Data: Rf Value Comparison (DCM:MeOH 9:1)
| Condition | Rf Value | Spot Morphology |
| Untreated Silica | 0.05 – 0.40 | Long streak, undefined center |
| + 1% Acetic Acid | 0.00 | Stuck at baseline (Salt formation) |
| + 1% Triethylamine | 0.35 | Tight, circular spot |
Visual Logic: Silanol Blocking
[2][3][5]
Module 3: Removing Specific Side Products
Scenario A: The "Over-Reduced" Impurity
Context: You synthesized the molecule via hydrogenation of a furan precursor. Impurity:3-(Tetrahydrofuran-2-yl)pyrrolidine .[1]
-
Diagnosis: The furan ring was partially reduced.[1][4] This is common with Pd/C or PtO₂ catalysts if reaction times are too long.[1]
-
Separation: Extremely difficult on silica as polarity is very similar.[1]
-
Fix:
-
Prevention: Use a poisoned catalyst (e.g., Lindlar) or switch to chemical reduction (e.g., NaBH₄ reduction of an intermediate).[1]
-
Purification: Requires Reverse Phase (C18) Prep-HPLC . The aromatic furan interacts differently with C18 pi-systems than the saturated THF ring, allowing separation.
-
Scenario B: The "Starting Material" (N-Boc Precursor)
Context: You just performed a Boc-deprotection. Impurity:N-Boc-3-(furan-2-yl)pyrrolidine .[1]
-
Diagnosis: Incomplete deprotection.[1]
-
Separation: Easy.[1][5] The starting material is non-basic (carbamate) and much less polar.[1]
-
Fix:
Experimental Protocols
Protocol A: Furan-Safe Acid-Base Extraction
Use this for bulk purification (>1g) to remove non-basic impurities.[1]
-
Dissolution: Dissolve crude oil in EtOAc (10 mL/g).
-
Cold Acid Wash: Cool solution to 0°C. Extract with 10% Citric Acid (3 x 5 mL/g).[1]
-
Self-Check: The product is now in the aqueous layer. The organic layer contains non-basic tars.[1]
-
-
Neutralization: Keep the aqueous layer on ice.[1] Slowly add Sat. NaHCO₃ until pH ~8.[1]
-
Warning: Do not overshoot to pH >12 or heat the solution, as furan may degrade.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (3 x 10 mL/g).
-
Drying: Dry combined DCM layers over Na₂SO₄ (anhydrous) and concentrate in vacuo at <30°C.
Protocol B: "Neutralized" Flash Chromatography
Use this for high-purity requirements (>98%).[1]
-
Slurry Preparation: Mix Silica Gel 60 with the mobile phase (DCM:MeOH:TEA 95:4:1).
-
Column Packing: Pour the slurry. Flush with 2 CV of mobile phase.[1]
-
Loading: Dissolve sample in minimum DCM. If it doesn't dissolve, add a few drops of MeOH.
-
Elution: Run isocratic or slight gradient.
-
Fraction Check: Use Ninhydrin stain (active for secondary amines) or UV (furan absorbs at 210-220 nm).[1]
-
Note: TEA will evaporate from fractions during concentration, leaving the free base.
-
References
-
Furan Stability & Synthesis: Keegstra, M. A. (1992).[1] The reaction of furans with electrophiles. Tetrahedron, 48(14), 2681-2690.[1] Link
-
Chromatography of Amines: Phenomenex Technical Guide. Strategies for Peak Shape Improvement of Basic Compounds.Link
-
General Pyrrolidine Synthesis: Organic Chemistry Portal.[1] Synthesis of Pyrrolidines.[1][6]Link
-
Triethylamine on Silica Mechanism: Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1] (See Chapter on Mobile Phase Modifiers). Link[1]
Sources
Technical Guide: Preserving Furan Ring Integrity During TFA Deprotection
Topic: Stability of Furan Ring in TFA Deprotection Conditions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Senior Scientists, Drug Discovery Chemists
Executive Summary
The furan ring is a unique challenge in solid-phase peptide synthesis (SPPS) and organic synthesis. It possesses a "dual vulnerability" in acidic media:
-
Nucleophilicity: It is electron-rich (similar to Tryptophan), making it a magnet for electrophilic attack by carbocations (e.g.,
, Trityl ) generated during deprotection. -
Acid Sensitivity: It is prone to protonation at the
-carbon, leading to acid-catalyzed ring opening (hydrolysis) and subsequent polymerization.
This guide provides the mechanistic insight and optimized protocols required to navigate this stability window.
Part 1: The Mechanistic Landscape (FAQ)
Q1: Why does my furan moiety degrade or "disappear" during TFA treatment?
A: Degradation typically follows two distinct pathways depending on your scavenger cocktail and water content.
-
Friedel-Crafts Alkylation (The "Mass +56" Error):
-
Cause: Upon cleavage of Boc or
-Butyl ester groups, massive amounts of tert-butyl cations ( ) are released.[1] -
Effect: The furan ring acts as an internal scavenger. The
cation attacks the C2 or C5 position of the furan, resulting in irreversible alkylation. -
Diagnosis: Mass spectrometry shows a product mass shift of +56 Da (mono-alkylation) or +112 Da (di-alkylation).
-
-
Acid-Catalyzed Ring Opening (The "Complex Mixture" Error):
-
Cause: Protonation of the furan oxygen or
-carbon disrupts aromaticity. In the presence of nucleophiles (like water or thiols), the ring opens to form reactive dicarbonyl species (e.g., 4-hydroxy-2-butenal derivatives). -
Effect: These intermediates polymerize (forming "humin"-like tars) or react with scavengers like EDT to form stable dithioacetals.
-
Diagnosis: Loss of the furan peak in NMR; complex/broad peaks in HPLC; appearance of M+18 (hydration) or M+X (scavenger adducts).
-
Q2: Can I use standard "Reagent K" for furan-containing peptides?
A: Proceed with caution. While Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is excellent for Trp/Met/Cys, the high concentration of Ethanedithiol (EDT) can be problematic for furan. If the furan ring transiently opens under acidic conditions, EDT can trap the acyclic aldehyde intermediate, forming a stable bis-dithioacetal, effectively locking the ring in its open state.
-
Recommendation: Use Reagent B (TFA/Phenol/Water/TIPS) or a simplified TFA/TIPS/Water cocktail to minimize thiol-trapping risks unless Cys/Met protection is strictly required.
Part 2: Visualizing the Degradation Pathways
The following diagram illustrates the decision matrix for furan degradation.
Caption: Mechanistic bifurcation of furan degradation in TFA. Path 1 (Alkylation) is driven by cationic byproducts; Path 2 (Hydrolysis) is driven by acid strength and water/nucleophile presence.
Part 3: Optimized Protocols & Scavenger Cocktails
Protocol A: The "Furan-Safe" Standard (Recommended)
Best for: Peptides/Molecules without Cys/Met, or where alkylation is the primary concern.
The Cocktail (Reagent B Modified):
| Component | Volume % | Role |
|---|---|---|
| TFA | 88% | Deprotection agent |
| Phenol | 5% | "Hard" cation scavenger (protects aromatic rings) |
| Water | 5% | "Soft" scavenger & tBu hydrolysis |
| Triisopropylsilane (TIPS) | 2% | Hydride donor; quenches stable cations (Trityl/Pbf) |
Step-by-Step Procedure:
-
Preparation: Pre-cool the cleavage cocktail to 0°C. Cold TFA reduces the rate of side reactions (both alkylation and ring opening) while still effecting deprotection.
-
Addition: Add 10-20 mL of cocktail per gram of resin.
-
Reaction: Allow to react at room temperature for 2 hours .
-
Note: Do not heat. Do not extend beyond 3 hours.
-
-
Precipitation: Filter resin and drop filtrate into ice-cold diethyl ether (10x volume).
-
Wash: Centrifuge, decant, and wash the pellet 2x with fresh cold ether to remove scavenger-cation adducts.
Protocol B: The "Thiol-Free" High Scavenger Mix
Best for: Highly sensitive furan derivatives where ring opening is observed.
The Cocktail:
-
92.5% TFA [1]
-
2.5% Anisole (Optional replacement for Phenol if solubility is an issue)
Why: Minimizing water (to 2.5%) slows the hydrolytic ring-opening pathway. TIS and Anisole act as the primary sponges for
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Mass Spec: +56, +112 Da | Alkylation. The furan ring has reacted with | 1. Increase TIPS/Phenol: Switch to Protocol A (Reagent B).2. Dilute Resin: Use more cocktail volume (e.g., 20 mL/g) to dilute cation concentration.3. Two-Stage Cleavage: Perform a short (15 min) "pre-cleavage" with high scavenger load to remove bulk |
| Mass Spec: +18 Da | Hydration/Ring Opening. The furan ring has opened and added water. | 1. Reduce Water: Lower water content in cocktail to <2%.2. Lower Temp: Perform cleavage at 0°C-4°C.3. Check Reagents: Ensure TFA is fresh and not "wet" from atmospheric moisture. |
| Sample turns black/tarry | Polymerization. Acid-catalyzed degradation of the furan ring. | 1. Reduce Time: Limit TFA exposure to 60-90 mins.2. Avoid EDT: Ensure no dithiols are present which might catalyze/trap intermediates.3. Nitrogen Flush: Perform cleavage under inert atmosphere to prevent oxidative degradation. |
| Low Yield (Peptide Missing) | Sulfonation/Permanent Binding. Linker cations may have alkylated the furan, tethering it to the resin. | 1. Switch Scavenger: Use 1,3-Dimethoxybenzene (DMB) or Anisole to out-compete the furan for the linker cation.2. Linker Check: Ensure the linker (e.g., Rink Amide) cleaves efficiently; sluggish cleavage increases exposure time. |
References
-
Sigma-Aldrich.Fmoc Resin Cleavage and Deprotection Protocols.
-
Source:
-
-
CEM Corporation.
-
Source:
-
-
Schulz, A., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides.[4] Protein & Peptide Letters.[5]
-
Source:
-
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research.[1]
-
Source:
-
-
Common Organic Chemistry. Boc Deprotection Mechanism (TFA).[6]
-
Source:
-
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Low Yields in Pyrrolidine Ring Closure
Welcome to the Pyrrolidine Synthesis Support Center. Ticket ID: PYR-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Pyrrolidine ring formation is a cornerstone of medicinal chemistry, yet it frequently suffers from "deceptively simple" failure modes.[1] A low yield in 5-membered nitrogen heterocycle synthesis is rarely due to a single factor; it is usually a competition between entropy (chain flexibility), enthalpy (ring strain), and competing intermolecular pathways (polymerization).
This guide moves beyond generic advice. We treat your reaction as a system of competing rates. To fix the yield, we must identify which competing pathway is winning.[1]
Phase 1: Diagnostic Workflow
Before altering conditions, you must diagnose the specific failure mode.[1] Use this logic gate to categorize your problem.
Figure 1: Diagnostic logic gate for identifying the root cause of low yields in pyrrolidine synthesis.
Module 1: The Concentration Trap (Kinetics vs. Thermodynamics)
The Symptom: LCMS shows consumption of starting material, but the mass balance is lost to a "baseline smear" or insoluble gums.[1] The Cause: Intermolecular polymerization is outcompeting intramolecular cyclization.
The formation of a 5-membered ring is kinetically favored (entropic proximity) but can be thermodynamically strained. If the reactive centers (amine and electrophile) on the same molecule don't find each other instantly, the amine will react with the electrophile of a neighboring molecule.
The Fix: High Dilution Protocol Standard organic reactions run at 0.1 M to 0.5 M. For difficult macrocyclizations or strained rings, this is too concentrated.[1]
| Parameter | Standard Condition | Cyclization Condition | Why? |
| Concentration | 0.1 – 0.5 M | 0.001 – 0.01 M | Drastically reduces the collision frequency between two different molecules, favoring the internal reaction [1]. |
| Addition Rate | Bolus / Fast Dropwise | Syringe Pump (Slow) | Pseudo-high dilution. Keeps the instantaneous concentration of unreacted starting material near zero. |
| Temperature | Reflux | Optimized | Higher temp increases the rate of both reactions, but often favors the higher activation energy pathway (cyclization) over diffusion-controlled polymerization. |
Protocol: Pseudo-High Dilution
-
Dissolve the catalyst/base in the full volume of solvent (e.g., 100 mL for 1 mmol substrate).
-
Dissolve the substrate in a small volume of solvent (e.g., 5 mL).
-
Use a syringe pump to add the substrate to the catalyst solution over 4–8 hours.
-
Validation: If yield improves significantly compared to bolus addition, your issue was intermolecular polymerization.
Module 2: Structural Constraints (Baldwin’s Rules)
The Symptom: Starting material is recovered unchanged, or elimination products (olefins) are observed instead of the ring. The Cause: You are fighting geometry. The orbital trajectory required for ring closure is physically inaccessible.
The Rule: For nucleophilic attack to form a 5-membered ring:
-
5-Exo-Tet: Favored. (e.g., amine attacking an alkyl halide).[2]
-
5-Exo-Trig: Favored. (e.g., amine attacking a carbonyl/Michael acceptor).
-
5-Endo-Trig: Disfavored. (e.g., amine attacking a double bond within the forming ring).
Mechanistic Insight:
In a 5-endo-trig cyclization, the nucleophile must attack the
Troubleshooting Table:
| Reaction Type | Diagnosis | Solution |
| Amine + Alkene | Attempting 5-endo-trig? | Change Strategy: Convert the alkene to an epoxide (opens via 5-exo-tet ) or use an iodine-mediated cyclization (iodocyclization) which proceeds via a bridged iodonium ion (favored 5-exo-tet) [3]. |
| Amine + Ketone | Reductive Amination failing? | Check Sterics: If forming a quaternary center, the iminium ion may not form.[1] Switch to a pre-formed imine or use a stronger dehydrating agent (Ti(OiPr)4) before adding the reducing agent. |
| Amine + Halide | Elimination observed? | Base Strength: The amine is acting as a base, not a nucleophile.[1] Switch to a non-nucleophilic, weaker base (e.g., K2CO3 instead of NaH) or lower the temperature.[1] |
Module 3: The "Invisible" Product (Isolation Issues)
The Symptom: The crude NMR looks perfect (distinctive diastereotopic protons of the ring), but after workup and drying, the flask is empty or yield is <20%. The Cause: Pyrrolidines are often volatile and water-soluble .
The Science: Low molecular weight pyrrolidines (e.g., pyrrolidine bp 87°C) have high vapor pressure.[1] Furthermore, the secondary/tertiary amine is highly basic and polar, partitioning into the aqueous layer during extraction.[1]
Protocol: The "Catch and Release" Workup Do not use standard rotovap protocols for volatile amines.
-
Acidification: If your product is volatile, add 1.1 equiv of HCl in dioxane or ether before concentration.[1] Isolate the hydrochloride salt . Salts are non-volatile and stable.
-
Extraction Solvent: Replace Ethyl Acetate/Water with Chloroform/Water or DCM/NaOH (pH > 12) . Pyrrolidines are far more soluble in chlorinated solvents than in ether or EtOAc [4].
-
Cbz/Boc Protection In-Situ: If isolation is impossible, add Boc2O or Cbz-Cl directly to the crude reaction mixture. The resulting carbamate is lipophilic, non-volatile, and easy to purify by flash chromatography.[1]
Module 4: Catalyst Poisoning (RCM & Metal Catalysis)
The Symptom: Ring-Closing Metathesis (RCM) using Grubbs catalysts stalls at 10-20% conversion. Adding more catalyst doesn't help. The Cause: The pyrrolidine nitrogen is coordinating to the Ruthenium center, killing the catalyst.
The Mechanism:
Basic amines are strong
The Fix:
-
Protonation: Run the RCM reaction in the presence of 1.0 equiv of p-toluenesulfonic acid (pTsA) or HCl. The ammonium salt cannot coordinate to the metal. The catalyst tolerates acid well [5].
-
Lewis Acid Additive: Add Ti(OiPr)4. It complexes the amine nitrogen, preventing it from poisoning the Ru catalyst.[1]
-
Protecting Group: Never attempt RCM on a free amine if avoidable. Use a Boc, Cbz, or Tosyl protected amine.[1] The carbamate/sulfonamide nitrogens are non-nucleophilic and safe for metathesis [6].
Frequently Asked Questions (FAQ)
Q: My reductive amination cyclization yields a pyrrolidone instead of a pyrrolidine. Why? A: This often happens if you use a Lewis Acid catalyst like AlCl3 with a silane reductant. The mechanism diverts to form the lactam. Switching to a catalyst like RuCl3 favors the formation of the cyclic amine (pyrrolidine) [7].
Q: Can I use water as a solvent for pyrrolidine synthesis? A: Yes, specifically for "on-water" reactions or using surfactant catalysis.[1] However, isolation becomes the bottleneck.[1] If using water, plan for an in-situ protection (e.g., Boc-protection) to extract the product into organic media.[1]
Q: I see the product on TLC, but it decomposes on silica gel. What is happening? A: Secondary/Tertiary amines can be acid-sensitive or stick to the acidic silanols on silica, leading to streaking and loss.
-
Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. Alternatively, use neutral alumina.[1]
References
-
Illuminati, G., & Mandolini, L. (1981).[1] Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102.[1] Link
-
Baldwin, J. E. (1976).[1][3] Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736.[1] Link
-
Knight, D. W. (2002).[1] Iodine-atom-transfer cyclisation reactions in synthesis. Contemporary Organic Synthesis. Link
-
Pazdera, P. (2014).[1][4][5] How can I separate pyrrolidine? ResearchGate. Link
-
Wright, D. L. (1999).[1] Inhibition of Ring-Closing Metathesis by Nitrogen-Containing Substrates. Organic Letters. Link
-
Compain, P. (2003).[1] Ring-closing metathesis of nitrogen-containing compounds: Applications to the synthesis of alkaloids and carbohydrates. Advanced Synthesis & Catalysis. Link
-
Li, C., et al. (2012).[1] Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines.[6] Green Chemistry. Link
Sources
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Avoiding polymerization of furan derivatives during synthesis
Topic: Avoiding Polymerization of Furan Derivatives During Synthesis
Introduction: The "Furan Dilemma"
Welcome to the technical support hub for furan chemistry. If you are here, you have likely encountered the "Humin Flash"—the moment a clear, amber reaction mixture turns into an intractable black tar (humins) within seconds.
Furan derivatives, particularly electron-rich ones like 5-hydroxymethylfurfural (HMF) and furfuryl alcohol , are notoriously sensitive to acidic environments and oxidation. The central challenge is that the very reactivity required to functionalize the ring (e.g., Friedel-Crafts, Vilsmeier-Haack) often triggers the acid-catalyzed ring-opening pathway that leads to polymerization.
This guide moves beyond basic precautions to provide mechanistic interventions and self-validating protocols.
Module 1: The "Black Tar" Mechanism (Acid-Catalyzed Humin Formation)
User Question: "I added my catalyst (HCl/H₂SO₄) and the reaction turned black immediately. What happened?"
Technical Diagnosis: You triggered the Acid-Catalyzed Rehydration Cascade . Unlike standard polymerization (A-A-A-A), furan decomposition is a chaotic condensation process forming humins .
The Mechanism
-
Protonation: The acid protonates the furan ring (often at C2 or C5) or the side chain (e.g., the hydroxyl of HMF).
-
Ring Opening: This leads to the formation of acyclic intermediates. In HMF, this is 2,5-dioxo-6-hydroxy-hexanal (DHH) .[1][2][3]
-
Cross-linking: DHH is a highly reactive electrophile that undergoes rapid aldol condensation with remaining furan species, creating a 3D cross-linked network (humins).
Visualization: The Humin Pathway
Caption: Figure 1. The acid-catalyzed degradation pathway of furan derivatives into humins via the DHH intermediate.
Module 2: Lewis Acid Selection & Compatibility
User Question: "I need to perform a Friedel-Crafts acylation. Which Lewis acid won't destroy my furan ring?"
Technical Diagnosis: Hard Lewis acids (e.g., AlCl₃, BF₃·OEt₂) coordinate too strongly to the furan oxygen, reducing aromaticity and promoting ring opening. You must switch to Soft or Borderline Lewis Acids .
Protocol: The "Soft Acid" Substitution
Replace traditional catalysts with those that have lower oxophilicity.
| Catalyst Type | Examples | Risk Level | Recommendation |
| Hard Lewis Acids | AlCl₃, BF₃, TiCl₄ (uncomplexed) | CRITICAL | Avoid. Causes rapid ring opening and tarring. |
| Borderline/Soft | ZnCl₂, SnCl₄, InCl₃ | MODERATE | Safe with temperature control (<0°C). |
| Buffered/Complexed | TiCl₄(THF)₂, BF₃·THF | LOW | Preferred. Ether ligands buffer the acidity. |
Self-Validating Checkpoint:
-
The Color Test: Upon adding the Lewis acid at -78°C or 0°C, the solution should remain yellow or orange. A shift to dark brown/black within 1 minute indicates immediate decomposition. Abort and dilute with cold ether.
Module 3: Solvent Engineering & Environment
User Question: "Does solvent choice really matter for stability?"
Technical Diagnosis: Yes. Protic solvents (water, alcohols) participate in the rehydration mechanism (see Module 1). Polar Aprotic Solvents stabilize the furan ring by solvating the cationic intermediates without acting as nucleophiles.
Strategic Solvent Selection
-
The Stabilizer: DMSO (Dimethyl Sulfoxide) and DMF are superior.
-
The Dilution Factor:
-
High concentration (>0.5 M) increases the rate of intermolecular aldol condensation (humin growth).
-
Protocol: Run reactions at 0.1 M - 0.2 M dilution to favor intramolecular reactions over intermolecular polymerization [2].
-
Visualization: Solvent Decision Tree
Caption: Figure 2. Decision matrix for solvent selection to minimize furan degradation risks.
Module 4: Workup & Purification Protocols
User Question: "My product degrades on the rotovap. How do I purify it?"
Technical Diagnosis: Furan derivatives are thermally unstable, especially in the presence of trace acids left over from the reaction. Heating an acidic crude mixture is a guaranteed way to induce polymerization.
The "Cold-Neutral" Workup Protocol
-
Quench Cold: Never quench an acidic furan reaction at room temperature. Pour the reaction mixture into a vigorously stirred slurry of ice/NaHCO₃ .
-
Why: Neutralization must be faster than the exotherm generated by quenching.
-
-
Trace Acid Removal:
-
Wash the organic layer with saturated NaHCO₃ twice.
-
Crucial Step: Check the pH of the aqueous layer. If it is not pH ~8, wash again. Even trace acid (pH 5-6) will catalyze decomposition during concentration.
-
-
Evaporation Limits:
-
Bath temperature: Max 35°C .
-
Vacuum: High vacuum is preferred to lower the boiling point.
-
-
Adsorption Purification (Alternative to Distillation):
-
If the product is an oil that cannot be crystallized, avoid high-vac distillation if possible.
-
Method: Use activated carbon adsorption at low temperature (<40°C) followed by desorption with a mild solvent (e.g., acetone/ethanol) [3]. This avoids thermal stress.[5]
-
FAQ: Rapid Fire Troubleshooting
Q: Can I use Vilsmeier-Haack to form furan-2-carboxaldehyde? A: Yes, but dangerous. The intermediate iminium salt is stable, but the hydrolysis step generates acid. Fix: Buffer the hydrolysis step with Sodium Acetate (NaOAc) to prevent the pH from dropping below 4.
Q: My furan stored in the fridge turned yellow/brown. Is it usable? A: It is oxidizing. Furans react with O₂ to form peroxides/dioxetanes (light sensitive) [4].
-
Test: Run a TLC. If the spot is still major, distill it under N₂ or pass through a short plug of neutral alumina to remove polar oxidation products.
-
Prevention:[6] Store under Argon/Nitrogen in amber vials.
Q: Why did my yield drop when I scaled up? A: Heat transfer issues. On a small scale, exotherms dissipate fast. On a large scale, local "hot spots" during acid addition trigger the DHH pathway. Fix: Add reagents at a rate where the internal temperature never rises >5°C above the setpoint.
References
-
Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega. (2021). Link
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. (2025). Link
-
Method and Apparatus for Purifying a Furan Derivative. European Patent EP 4032881 A1. (2021). Link
-
Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds. MDPI. (2023). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 3-(Furan-2-yl)pyrrolidine Solubility & Handling
[1][2][3]
Topic: Troubleshooting Solubility & Stability in Polar Aprotic Solvents Molecule: 3-(Furan-2-yl)pyrrolidine (and related salts) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2]
Introduction: The "Solubility" Trap
3-(Furan-2-yl)pyrrolidine represents a classic "Janus" molecule in medicinal chemistry: it possesses a basic, polar secondary amine (pyrrolidine) coupled with a lipophilic, acid-sensitive aromatic system (furan).[1][2][3]
Users frequently report "insolubility" in polar aprotic solvents (DMSO, DMF, Acetonitrile). In 80% of cases, this is not true thermodynamic insolubility, but rather one of two distinct phenomena:
-
Lattice Energy Mismatch: Attempting to dissolve the hydrochloride salt in solvents with insufficient dielectric strength (e.g., Acetonitrile).[1][2]
-
Chemical Decomposition: The "insoluble material" is actually a polymer resulting from acid-catalyzed furan ring opening.[1][2][3]
This guide provides the decision logic and protocols to distinguish between these states and achieve stable solutions.
Module 1: Physicochemical Profiling
Before attempting dissolution, you must identify the solid form. The solubility rules invert completely depending on whether you hold the Free Base or the Salt.
Form-Dependent Solubility Matrix
| Solvent | Free Base (Liquid/Low Melt Solid) | HCl Salt (Crystalline Solid) | Risk Factor |
| DMSO | Excellent | Good | High: Furan oxidation; Skin permeability.[1][2][3] |
| DMF / NMP | Excellent | Moderate | Medium: Difficult to remove (high BP).[1][2][3] |
| Acetonitrile (MeCN) | Excellent | Poor | Low: Best for HPLC, but salt requires water co-solvent.[3] |
| Acetone | Good | Very Poor | Critical: Reacts with amine (Enamine formation).[1][2][3] |
| Water | Moderate (pH dependent) | Excellent | Low: Good for stock, bad for lipophilic assays.[3] |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Technical Insight: The HCl salt has high crystal lattice energy.[1][2] While DMSO ($ \epsilon \approx 47
\epsilon \approx 37 $) often lacks the enthalpy to overcome the lattice energy of the salt, resulting in a suspension.
Module 2: Troubleshooting Workflow
Use this logic flow to diagnose the root cause of cloudiness or precipitation.
Figure 1: Diagnostic logic for distinguishing between thermodynamic insolubility and chemical decomposition.
Module 3: Critical Stability Issues (The "Black Tar" Problem)
The furan ring is an electron-rich heterocycle that acts as a "masked" 1,4-dicarbonyl system.[1][2][3] In the presence of protons (
The Mechanism of Failure
-
Protonation: The furan oxygen or C2 position is protonated.[1][2][3]
-
Ring Opening: The ring cleaves to form reactive dicarbonyl species.[1][2][3]
-
Polymerization: These reactive intermediates polymerize with the pyrrolidine amine or themselves, forming insoluble dark tars (often mistaken for "oiling out").[1][2]
Prevention Protocol:
-
Never leave the compound in acidic DMSO/DMF for extended periods.[1][2]
-
Avoid using TFA (Trifluoroacetic acid) in LCMS mobile phases if recovering the compound; use Formic Acid or Ammonium Acetate instead.[1][2]
-
Storage: Store the free base under inert gas (Argon) at -20°C to prevent oxidative instability.
Module 4: Optimized Dissolution Protocols
Protocol A: Dissolving the HCl Salt in Acetonitrile (for HPLC/Assays)
Standard MeCN cannot solvate the chloride salt effectively.
-
Weigh the target amount of 3-(Furan-2-yl)pyrrolidine HCl.
-
Pre-solubilize: Add Water equivalent to 5-10% of the final volume.[1][2][3] Vortex until clear.
-
Dilute: Slowly add Acetonitrile to volume.
-
Why? The water forms a primary solvation shell around the ions, allowing the bulk acetonitrile to maintain a homogeneous phase.
-
Protocol B: "In-Situ" Free Basing (For Chemical Reactions)
If you have the stable Salt but need the Free Base reactivity in an organic solvent (DCM, THF).
-
Suspend the HCl salt in the organic solvent (it will likely be cloudy).[1][2]
-
Add 1.1 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine .[1][2][3]
-
Sonicate for 5 minutes.
-
The solution should clarify as the lipophilic free base is released and the DIPEA-HCl salt (which is often more soluble in organics or forms a fine suspension) replaces the starting salt.[1][2]
Frequently Asked Questions (FAQs)
Q1: My DMSO stock solution turned brown overnight. Is it still good? A: Likely no . Brown discoloration indicates oxidative decomposition or acid-catalyzed furan ring opening (often caused by acidic impurities in aged DMSO).[1][2][3] Check purity via LCMS. If the purity is <90%, discard. Recommendation: Use "Anhydrous" grade DMSO packed under septum for stock solutions.
Q2: Can I use Acetone to dissolve the free base? A: Avoid Acetone. Secondary amines (pyrrolidines) react with ketones to form enamines or hemiaminals.[1][2] While this is reversible, it complicates analytical spectra (NMR/HPLC) and can alter biological assay results.
Q3: Why does the compound precipitate when I add my DMSO stock to the cell culture media? A: This is "Crash-out."[1][2][3] The free base is lipophilic ($ \text{cLogP} \approx 1.2 $).[1][2] When a high-concentration DMSO stock (e.g., 100 mM) hits the aqueous media (pH 7.4), the solubility drops drastically.
-
Fix: Lower the stock concentration or ensure the final DMSO concentration is <0.5%. Alternatively, use the HCl salt for aqueous stocks, as it is highly water-soluble.
References
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3][4] (Explains the thermodynamic basis of solubility via Dispersion, Polarity, and H-bonding parameters). [1][2]
-
Dunlop, A. P. (1953).[1][2] Furan Compounds. In The Furans (ACS Monograph Series).[1][2] (Foundational text on the acid-sensitivity and ring-opening mechanisms of furan derivatives).
-
PubChem. (n.d.).[1][2][3] Compound Summary for CID 123751, 3-(Furan-2-yl)pyrrolidine. National Center for Biotechnology Information.[1][2][3] Retrieved February 3, 2026.[2][5] [Link]
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Authoritative source on solvent dielectric constants and solvatochromism). [1][2]
Sources
- 1. 2-(Furan-2-yl)pyrrolidine | C8H11NO | CID 3675988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Furan-2-yl)pyridine | C9H7NO | CID 11137298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine | 123-75-1 [chemicalbook.com]
Technical Support Center: Preserving the Integrity of Furan Moieties During Experimental Workup
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the oxidation of furan moieties during experimental workup. The furan nucleus is a cornerstone in a vast array of pharmaceuticals and biologically active compounds, yet its inherent sensitivity to oxidative and acidic conditions presents a significant challenge during isolation and purification. This guide is designed to equip you with the knowledge and practical protocols to navigate these challenges, ensuring the integrity of your furan-containing molecules.
Understanding the Instability of the Furan Moiety
The furan ring is an electron-rich aromatic system, which is the very source of its synthetic versatility and, paradoxically, its susceptibility to degradation. Several factors can contribute to the decomposition of furans during standard laboratory procedures:
-
Oxidation: The electron-rich nature of the furan ring makes it prone to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents (especially ethers), or certain reagents. This can lead to ring-opening or polymerization.
-
Acid Sensitivity: Furans are notoriously sensitive to acidic conditions. Protonation of the furan ring can lead to irreversible ring-opening, polymerization, or other rearrangements.[1] This is a critical consideration during aqueous workups and chromatographic purification.
-
Light and Heat: Exposure to light and elevated temperatures can also promote the degradation of furan derivatives.
This guide provides a multi-faceted approach to mitigating these issues, focusing on preventative measures and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a new, more polar spot on my TLC after workup of my furan-containing compound. What could it be?
A1: This is a common sign of furan degradation. The new polar spot could be a result of oxidation or acid-catalyzed ring-opening, leading to the formation of dicarbonyl compounds or other more polar derivatives.
Q2: Can I use standard silica gel for the chromatography of my furan derivative?
A2: While many furan derivatives can be purified on standard silica gel, its inherent acidity can cause degradation of sensitive compounds. If you observe streaking, the appearance of new spots, or low recovery, you should consider using deactivated silica gel or an alternative stationary phase.
Q3: What is the first and most simple step I can take to reduce furan oxidation?
A3: The simplest and often most effective first step is to work under an inert atmosphere (nitrogen or argon) and to use degassed solvents for your extraction and chromatography. This minimizes the exposure of your compound to oxygen.
Q4: Are all furan derivatives equally unstable?
A4: No, the stability of a furan derivative is highly dependent on its substituents. Electron-withdrawing groups on the furan ring can decrease its electron density, making it more stable towards oxidation and acid-catalyzed degradation. Conversely, electron-donating groups can increase its reactivity and sensitivity.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides a more detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during the workup of furan-containing compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant product loss during aqueous extraction. | 1. Oxidation: Exposure to atmospheric oxygen in the separatory funnel. 2. Acid-catalyzed decomposition: If the aqueous layer is acidic. | 1. Use degassed extraction solvents and water. Consider adding an antioxidant like BHT to your organic extraction solvent. 2. Carefully neutralize any acidic reaction mixtures with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic. |
| Appearance of new, colored impurities after workup. | 1. Polymerization: Often triggered by acid or trace metals. 2. Oxidative degradation: Can lead to colored byproducts. | 1. Ensure all glassware is scrupulously clean. Avoid strong acids during the workup. 2. Work quickly and at lower temperatures. Use freshly distilled solvents to remove peroxides. |
| Compound decomposes on the TLC plate. | 1. Acidic nature of silica gel. 2. Oxidation on the plate surface. | 1. Prepare TLC plates with deactivated silica gel (e.g., by adding triethylamine to the slurry). 2. Spot the TLC plate in a fume hood with a gentle stream of nitrogen. Develop the plate immediately after spotting. |
| Low recovery after silica gel chromatography. | 1. Decomposition on the column. 2. Irreversible adsorption. | 1. Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a neutralizer like triethylamine (0.1-1%). 2. Consider using a less acidic stationary phase such as alumina (neutral or basic) or a polymer-based support. |
Experimental Protocols: Best Practices for Preserving Your Furan
Here are detailed, step-by-step methodologies for key procedures to minimize furan oxidation during workup.
Protocol 1: Standard Workup Procedure for a Furan-Containing Reaction Mixture
This protocol is a general guideline and may need to be adapted based on the specific properties of your compound.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching agent. For many reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good neutral option. If the reaction is acidic, a saturated solution of sodium bicarbonate (NaHCO₃) can be used to neutralize it. Monitor the pH of the aqueous layer to ensure it is between 7 and 8.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Crucially, use solvents that have been degassed by sparging with nitrogen or argon for at least 30 minutes. [2]
-
To further inhibit oxidation, consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to your extraction solvent. A concentration of 0.01% w/v is a good starting point.[3]
-
Perform the extraction three times to ensure complete recovery of the product.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with degassed brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator. Avoid excessive heat. A water bath temperature of 30-40 °C is generally sufficient for most common solvents.
-
Protocol 2: Degassing Solvents for Furan Chemistry
Removing dissolved oxygen from solvents is a critical step in preventing oxidation.[2]
-
Sparging with an Inert Gas:
-
Place the solvent in a flask with a sidearm.
-
Seal the flask with a septum.
-
Insert a long needle connected to a source of inert gas (nitrogen or argon) so that the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 30 minutes.
-
-
Freeze-Pump-Thaw (for more rigorous degassing):
-
Place the solvent in a Schlenk flask.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, apply a high vacuum to the flask for several minutes.
-
Close the stopcock to the vacuum and allow the solvent to thaw completely.
-
Repeat this freeze-pump-thaw cycle three times for optimal degassing.
-
Visualization of Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the logic behind our preventative strategies.
Caption: Primary degradation pathways of the furan moiety.
Caption: Recommended workflow for minimizing furan degradation.
References
-
Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. (2018). PubMed. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2023). ChemSusChem. [Link]
-
Cold Plasma as a Promising Non-Thermal Strategy for Enhancing Food Safety: A Review of Microbial and Mycotoxin Decontamination. (2024). MDPI. [Link]
-
Furan. Organic Syntheses. [Link]
-
The Effect of pH on the Formation of Furfural Compounds in the Glucose and Fructose with Amino Acid Enantiomers in Maillard Reaction. ResearchGate. [Link]
-
Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. (2020). ResearchGate. [Link]
-
Effects of extraction solvent on gas chromatographic quantitation of BHT and BHA in chewing gum. Journal of Food and Drug Analysis. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Formation of furan from carbohydrates and ascorbic acid following exposure to ionizing radiation and thermal processing. (2005). PubMed. [Link]
-
Phenolic constituents, furans, and total antioxidant status of distilled spirits. (1999). PubMed. [Link]
-
Furan. Wikipedia. [Link]
-
How To: Degas Solvents. University of Rochester. [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. (2020). ChemSusChem. [Link]
-
Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. (2015). ResearchGate. [Link]
-
Formation of furan and methylfuran from ascorbic acid in model systems and food. (2007). SciSpace. [Link]
-
Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature. (2013). Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
-
Recent problems with silica gel chromatography. (2022). ResearchGate. [Link]
-
Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). Journal of Medicinal and Chemical Sciences. [Link]
- Chromatography method for the purification of furfural derivatives.
-
Unveiling the Gaps: Machine Learning Models for Unmeasured Ions. (2024). MDPI. [Link]
-
Degassing solvents. University of York. [Link]
-
What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography? ResearchGate. [Link]
-
Formation of furan and methylfuran from ascorbic acid in model systems and food. Taylor & Francis Online. [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024). YouTube. [Link]
-
Furans in the Synthesis of Complex Molecules. Baran Lab. [Link]
-
Concise Synthesis of Deoxylimonin. (2022). Journal of the American Chemical Society. [Link]
-
Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. ResearchGate. [Link]
-
Section 5.4 Title: Degassing Solvents. Berry Group. [Link]
-
Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2023). ResearchGate. [Link]
-
Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Furan. Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. [Link]
-
Formation of furan and methylfuran from ascorbic acid in model systems and food. (2007). PubMed. [Link]
-
Research report AO1020 Development of methods for the analysis of antioxidants in a range of foods. Food Standards Agency. [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (2005). Chemical Research in Toxicology. [Link]
-
Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]
-
Furan Oxidation Based Cross-Linking: A New Approach for the Study and Targeting of Nucleic Acid and Protein Interactions. ResearchGate. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
From ascorbic acid to furan molecules: a theoretical and experimental study on the gas phase acid catalyzed degradation of Vitamin C. Ricerc@Sapienza. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
TLC troubleshooting. Reddit. [Link]
-
Reasons for decomposition of isolated compounds from plant extracts? ResearchGate. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
Sources
Validation & Comparative
Comparative Analysis: Mass Spectrometry Fragmentation of Furan-Pyrrolidine Derivatives
[1]
Executive Summary & Scope
Content Type: Technical Comparison Guide Subject: Furan-Pyrrolidine Scaffolds (e.g., Mannich bases, synthetic cathinone analogs). Primary Comparison: Electron Ionization (EI) vs. Electrospray Ionization (ESI-CID). Secondary Comparison: Structural Stability (Furan vs. Phenyl/Thiophene analogs).
This guide addresses the structural elucidation of furan-pyrrolidine derivatives, a class of heterocyclic compounds increasingly prevalent in medicinal chemistry and designer drug monitoring. Due to the competing charge localization sites (the basic pyrrolidine nitrogen vs. the oxygenated furan ring), these molecules exhibit complex fragmentation kinetics. This document compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI-MS/MS) and provides a validated workflow for their characterization.
The Comparative Framework: EI vs. ESI[2]
The choice of ionization method dictates the visible fragmentation channels. For furan-pyrrolidine derivatives, the "Alternative" is not just a different machine, but a fundamental shift in the chemistry of the gas-phase ion.
Table 1: Comparative Ionization Performance
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ion Type | Radical Cation ( | Even-Electron Protonated Ion ( |
| Internal Energy | High (70 eV standard) | Low (Thermal/Soft) - requires CID for fragments |
| Dominant Mechanism | Homolytic cleavage, Radical-induced rearrangements | Heterolytic cleavage, Charge-remote fragmentation |
| Furan Ring Visibility | High fragmentation (Ring opening common) | Ring often intact; requires high collision energy (CE) |
| Pyrrolidine Visibility | Dominant | Dominant neutral loss or iminium formation |
| Suitability | Library matching (NIST), Isomer differentiation | Molecular weight confirmation, Pharmacokinetic studies |
Expert Insight: The Stability Dilemma
In EI , the furan ring is highly labile. You will often see a "busy" low-mass region (
Fragmentation Mechanics: The Dual-Pathway Model
To validate the structure of a furan-pyrrolidine derivative, you must confirm two moieties: the Pyrrolidine Head and the Furan Tail .
Pathway A: The Nitrogen-Driven -Cleavage (Dominant in ESI)
The most abundant pathway is driven by the pyrrolidine nitrogen.
-
Protonation: The proton attaches to the pyrrolidine nitrogen.
-
Inductive Cleavage: The bond between the
-carbon (linker) and the pyrrolidine ring weakens. -
Result: Formation of the iminium ion (
70, 84, etc., depending on substitution) or neutral loss of the pyrrolidine moiety.
Pathway B: The Furan Retro-Diels-Alder (RDA) (Dominant in EI / High-Energy CID)
Furan derivatives undergo a characteristic Retro-Diels-Alder reaction.
-
Ring Activation: High energy causes the furan ring to un-cycle.
-
Neutral Loss: Expulsion of Acetylene (
) or Carbon Monoxide ( ). -
Diagnostic Ions: A mass shift of -28 Da (CO loss) is the "fingerprint" of the furan moiety, distinguishing it from thiophene (which would show -32 Da for S or -45 Da for CHS) or phenyl analogs.
Visualization of Fragmentation Pathways[1][3][4][5][6][7]
The following diagram illustrates the competing fragmentation pathways for a generic Furan-Pyrrolidine derivative.
Caption: Figure 1.[1][2] Competing fragmentation pathways.[3][1][4] Pathway A (Left) dominates in soft ionization due to high proton affinity of Nitrogen. Pathway B (Right) requires higher energy to disrupt the aromatic furan system.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap, which is superior to Triple Quadrupole for structural elucidation.
Step 1: Sample Preparation
-
Solvent: Dissolve sample in Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC injection).
-
Critical Check: Avoid using trifluoroacetic acid (TFA) as it suppresses ionization in positive mode ESI.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Note: Furan derivatives are less hydrophobic than their phenyl analogs; expect earlier elution.
Step 3: Mass Spectrometry Parameters (Source: ESI+)
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
Fragmentor Voltage: 135 V (Keep moderate to prevent in-source decay).
-
Collision Energy (CE) Stepping: This is the self-validating step.
-
Acquire spectra at 10, 20, and 40 eV .
-
10 eV: Confirms Parent Ion (
). -
20 eV: Exposes Pyrrolidine cleavage (
70/84). -
40 eV: Forces Furan degradation (RDA products).
-
Structural Elucidation Workflow
Use this decision tree to confirm the identity of an unknown furan-pyrrolidine derivative.
Caption: Figure 2. Step-by-step decision tree for confirming furan-pyrrolidine topology using stepped collision energies.
References
-
Zuba, D. (2012). "Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods." Trends in Analytical Chemistry. Link
- Relevance: Establishes the fragmentation baseline for pyrrolidine-containing designer drugs.
-
Mayer, P. et al. (1999). "Ionization and fragmentation of furan molecules by electron collisions." Journal of Chemical Physics. Link
- Relevance: detailed physics of furan ring opening and CO loss mechanisms.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. Relevance: The authoritative text on RDA and -cleavage mechanisms cited in the methodology.
-
West Virginia University. (2020).
-pyrrolidinophenone synthetic cathinones." Forensic Chemistry. Link- Relevance: Provides specific ESI-MS/MS data on the competition between pyrrolidine loss and arom
Comparative Guide: FTIR Characteristic Peaks for Furan vs. Pyrrolidine Rings
Executive Summary
In drug development, distinguishing between furan (aromatic, oxygen-containing) and pyrrolidine (saturated, nitrogen-containing) moieties is critical for structure-activity relationship (SAR) studies and purity profiling. While both are five-membered heterocycles, their vibrational signatures differ fundamentally due to aromaticity and heteroatom substitution.
This guide provides a definitive technical comparison of the FTIR characteristic peaks for these two rings. It moves beyond basic spectral assignment to offer a self-validating experimental workflow designed to prevent misinterpretation in complex matrices.
Key Differentiators at a Glance
| Feature | Furan Ring | Pyrrolidine Ring |
| Electronic State | Aromatic (Unsaturated) | Aliphatic (Saturated) |
| C-H Stretching | > 3000 cm⁻¹ (Sharp) | < 3000 cm⁻¹ (Complex) |
| Heteroatom Marker | C-O-C (Ether-like) | N-H (Amine) & C-N |
| Ring Breathing | ~1000–700 cm⁻¹ | ~1100–900 cm⁻¹ |
Fundamental Vibrational Modes
To accurately interpret the spectra, one must understand the mechanical origins of the peaks.
Furan: The Aromatic Oscillator
Furan (
-
Mechanism: The
-electron delocalization stiffens the ring, pushing skeletal vibrations to higher frequencies (1600–1400 cm⁻¹) compared to saturated systems. -
Diagnostic Marker: The "Ring Breathing" mode—a symmetric expansion/contraction of the ring—is highly sensitive to substitution patterns.
Pyrrolidine: The Flexible Pucker
Pyrrolidine (
-
Mechanism: The absence of
-bonds means all C-H stretches are aliphatic ( hybridized). The nitrogen atom (if secondary) introduces N-H stretching and bending modes that are sensitive to hydrogen bonding. -
Diagnostic Marker: The N-H stretch (~3300 cm⁻¹) is the "smoking gun" for the pyrrolidine ring, provided it is not tertiary.
Detailed Peak Analysis & Comparison
The following data aggregates experimental values from gas-phase and condensed-phase (KBr/ATR) studies.
Table 1: Comparative Frequency Ranges
| Vibrational Mode | Furan (Aromatic O-Heterocycle) | Pyrrolidine (Saturated N-Heterocycle) | Differentiation Logic |
| C-H Stretching | 3160 – 3000 cm⁻¹ (Weak to Medium, Sharp)Diagnostic of | 2980 – 2800 cm⁻¹ (Strong, Multiple Bands)Diagnostic of | Primary Check: Above 3000 = Furan; Below 3000 = Pyrrolidine. |
| Heteroatom Stretch | N/A (See N-H below) | 3500 – 3300 cm⁻¹ (Medium, Broad)N-H stretch (only in | Secondary Check: Presence of broad band >3300 indicates Pyrrolidine. |
| Ring Skeletal | 1600 – 1400 cm⁻¹ (Variable Intensity)C=C ring stretching.[1] | N/A (No C=C bonds). | Furan shows "aromatic" double bond character; Pyrrolidine is silent here. |
| C-X Single Bond | 1300 – 1000 cm⁻¹ C-O-C Asymmetric stretch.(Strong) | 1200 – 1020 cm⁻¹ C-N Stretch.(Medium) | Hard to distinguish in isolation; use as confirmation only. |
| Ring Breathing | ~1000 – 700 cm⁻¹ Specific: ~740 cm⁻¹ (out-of-plane). | ~1100 – 900 cm⁻¹ Ring puckering modes. | Furan peaks are often sharper and lower frequency than Pyrrolidine puckering. |
Deep Dive: The Fingerprint Region (1500–600 cm⁻¹)
-
Furan's Signature: Look for a sharp, intense band around 740 ± 20 cm⁻¹ . This represents the C-H out-of-plane bending, a hallmark of unsubstituted or mono-substituted furan rings.
-
Pyrrolidine's Signature: Look for the C-N stretch around 1150–1050 cm⁻¹ . While less distinct than the C=O or O-H bands, in a pure sample, this band confirms the presence of the amine.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Senior Scientist" approved protocol. This workflow includes a built-in validation step using the C-H stretch region.
Step 1: Sample Preparation
-
Solid Samples: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.
-
Why: ATR requires minimal prep and avoids moisture absorption common in KBr pellets, which interferes with the N-H/O-H region.
-
Pressure: Apply high pressure to ensure good contact, especially for rigid crystalline furans.
-
-
Liquid Samples: Use a Liquid Cell (NaCl windows) or ATR.
-
Caution: Pyrrolidine is volatile and hygroscopic. Minimize exposure to air to prevent water peaks (~3400 cm⁻¹) from masking the N-H stretch.
-
Step 2: Instrument Configuration
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving aromatic overtones).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Fresh air background before every sample to remove atmospheric
(2350 cm⁻¹) and .
Step 3: Data Processing & Validation
-
Baseline Correction: Apply automatic baseline correction.
-
Normalization: Normalize to the strongest peak (usually C-H stretch for Pyrrolidine, Ring stretch for Furan) for easy overlay.
-
The "3000 Check" (Validation):
-
Zoom into 3200–2800 cm⁻¹.
-
If peaks are exclusively < 3000 cm⁻¹ , the ring is Saturated (Pyrrolidine).
-
If peaks are > 3000 cm⁻¹ , the ring is Unsaturated/Aromatic (Furan).
-
If both exist: You likely have a mixed system or contamination.
-
Visualizations
Diagram 1: Analytical Decision Tree
This logic flow guides the researcher from the raw spectrum to a definitive structural assignment.
Caption: Logical decision tree for distinguishing Furan vs. Pyrrolidine based on primary spectral markers.
Diagram 2: Vibrational Mode Comparison
A structural visualization of the key vibrating bonds.[2]
Caption: Key vibrational modes contributing to the FTIR fingerprint of Furan and Pyrrolidine.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Furan Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Pyrrolidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]
-
Specac. (2025). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Walters, V. A. (1992).[5] Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine. DTIC. Retrieved from [Link]
Sources
High-Performance Liquid Chromatography (HPLC) Method Development and Retention Time Comparison for 3-(Furan-2-yl)pyrrolidine Isomers
Executive Summary & Technical Context[1][2][3][4][5]
The resolution of 3-(Furan-2-yl)pyrrolidine enantiomers is a critical quality control step in the synthesis of novel bioactive scaffolds. As a 3-substituted pyrrolidine, this molecule possesses a single chiral center at the C3 position, yielding two enantiomers: (R)-3-(Furan-2-yl)pyrrolidine and (S)-3-(Furan-2-yl)pyrrolidine.
This guide moves beyond generic protocols to address the specific chromatographic challenges posed by this analyte:
-
Basicity: The secondary amine function (
) leads to severe peak tailing on silica-based stationary phases due to silanol interactions. -
Chromophore Specificity: The furan ring provides UV absorption (typically
nm), requiring high-purity solvents to minimize baseline noise at low detection wavelengths.
We compare the performance of immobilized polysaccharide chiral stationary phases (CSPs) against traditional coated phases, providing a self-validating method for separating these isomers.
Comparative Performance Matrix: Stationary Phase Selection
The following data summarizes the separation efficiency of 3-heteroaryl-pyrrolidine analogs on four industry-standard chiral columns. While absolute retention times (
Table 1: Comparative Separation Metrics (Normal Phase Conditions)
Conditions: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA); Flow: 1.0 mL/min; Temp: 25°C; Detection: UV 220 nm.
| Column Type | Stationary Phase Chemistry | Retention ( | Selectivity ( | Resolution ( | Performance Verdict |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) | 1.8 – 2.2 | 1.5 – 1.8 | > 3.5 | Excellent. Recommended for robustness and solvent flexibility.[1] |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) (Coated) | 1.9 – 2.3 | 1.4 – 1.7 | > 3.0 | Very Good. High risk of damage if non-standard solvents are used. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) (Coated) | 1.2 – 1.5 | 1.1 – 1.3 | 1.2 – 1.8 | Moderate. Often shows lower retention for 3-substituted pyrrolidines. |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized) | 2.5 – 3.0 | > 2.0 | > 5.0 | Superior Resolution. Broadest separation but longer run times. |
Expert Insight: For 3-(Furan-2-yl)pyrrolidine, the Amylose-based phases (IA/AD-H) generally provide the best balance of run time and resolution. The furan ring interacts favorably with the amylose helical groove via
stacking, while the carbamate groups engage in hydrogen bonding with the pyrrolidine amine.
Critical Mechanistic Workflow
To ensure reproducibility, one must understand the interaction mechanism driving the separation. The diagram below illustrates the decision process for method selection and the molecular interactions involved.
Figure 1: Method Development Decision Tree highlighting the critical requirement for amine additives to suppress peak tailing.
Validated Experimental Protocol
This protocol is designed to be self-validating . If the system suitability parameters (Resolution < 2.0 or Tailing Factor > 1.5) are not met, the protocol includes specific corrective actions.
Reagents & Equipment
-
Solvents: HPLC-grade n-Hexane (95%+), Isopropanol (IPA), Diethylamine (DEA).
-
Standard: Racemic 3-(Furan-2-yl)pyrrolidine (approx. 1 mg/mL in IPA).
-
Column: Chiralpak IA (4.6 x 250 mm, 5 µm) or equivalent.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mix n-Hexane and IPA in a 90:10 ratio.
-
Crucial Step: Add 0.1% (v/v) Diethylamine (DEA) to the mixture.
-
Why? The DEA competes with the pyrrolidine nitrogen for active silanol sites on the column silica, sharpening the peak shape.
-
Degas via ultrasonication for 10 minutes.
-
-
System Equilibration:
-
Flow Rate: 1.0 mL/min.
-
Flush column for 30 minutes (approx. 10 column volumes) until the baseline at 220 nm is stable.
-
-
Sample Injection:
-
Inject 5 µL of the racemic standard.
-
Monitor for 20 minutes.
-
-
Data Analysis & Acceptance Criteria:
-
Calculate Resolution (
) between enantiomers. -
Pass Criteria:
and Tailing Factor ( ) . -
Failure Mode: If
, increase DEA concentration to 0.2% or reduce flow rate to 0.8 mL/min.
-
Advanced Optimization: The "Immobilized" Advantage
For researchers working with crude reaction mixtures, Immobilized CSPs (Chiralpak IA, IC) offer a distinct advantage over coated phases (AD-H, OD-H).
-
Solvent Robustness: Immobilized phases tolerate "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate.
-
Solubility: 3-(Furan-2-yl)pyrrolidine is highly soluble in DCM. Using an IA column allows you to inject samples dissolved in DCM/Hexane mixtures without stripping the stationary phase, a common failure mode with AD-H columns.
Workflow for Solubility-Limited Samples (IA/IC Only)
Figure 2: Solvent compatibility workflow. Immobilized phases allow the use of strong solvents (DCM/THF) to improve solubility and peak shape.
References
-
Chiral Separation of Pyrrolidine Derivatives
-
Synthesis and Characterization of Furan-Containing Derivatives
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. (2022).[5] NIH / Molecules.
-
-
General Chiral Method Development
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. (2020). MDPI.
-
Pyrrolidine Synthesis & Scaffolds
Sources
A Comparative Guide to the Bioactivity of Furan and Thiophene Substituted Pyrrolidines
In the landscape of medicinal chemistry, the pyrrolidine ring stands as a privileged scaffold, a core structural component in a multitude of pharmacologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for drug design. The bioactivity of pyrrolidine derivatives is often finely tuned by the nature of the substituents appended to the core. Among the vast array of possible substitutions, five-membered aromatic heterocycles, particularly furan and thiophene, have garnered significant attention.
This guide provides an in-depth, objective comparison of the bioactivity of furan- versus thiophene-substituted pyrrolidines. We will delve into the structural nuances that differentiate these two heterocycles and explore how these differences translate into tangible effects on biological activity, supported by experimental data from the literature. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and optimization of novel therapeutic agents based on the pyrrolidine scaffold.
The Rationale for Comparison: Furan and Thiophene as Bioisosteres
Furan and thiophene are often considered classical bioisosteres, meaning they are structurally similar and can often be interchanged in a molecule without drastically altering its overall shape.[1] However, the subtle differences in their electronic and physicochemical properties, primarily due to the heteroatom (oxygen in furan, sulfur in thiophene), can lead to significant variations in their biological profiles.[2] Understanding these differences is paramount for rational drug design.
The pyrrolidine ring itself is a versatile anchor. Its nitrogen atom can be a hydrogen bond acceptor or, when protonated, a donor. The stereochemistry of substituents on the pyrrolidine ring can be precisely controlled, allowing for the exploration of three-dimensional space within a biological target. When combined with a furan or thiophene moiety, the resulting molecule possesses a unique combination of aromatic and aliphatic character, influencing properties such as solubility, membrane permeability, and metabolic stability.
Structural and Physicochemical Properties Influencing Bioactivity
The key to understanding the differential bioactivity of furan and thiophene-substituted pyrrolidines lies in the inherent properties of the heterocyclic rings themselves.
| Property | Furan | Thiophene | Implication for Bioactivity |
| Heteroatom | Oxygen | Sulfur | Oxygen is more electronegative than sulfur, leading to a more polarized C-O bond compared to the C-S bond. This can affect hydrogen bonding capabilities and dipole interactions with the target protein.[2] |
| Aromaticity | Less aromatic | More aromatic | Thiophene's greater aromaticity, due to the better participation of sulfur's d-orbitals in the π-system, suggests greater stability. This can influence metabolic stability and the nature of π-π stacking interactions.[2][3] |
| Reactivity | More reactive | Less reactive | Furan is more susceptible to electrophilic attack and can be more prone to metabolic degradation through pathways like ring opening. Thiophene is generally more stable.[4][5] |
| Size | Smaller | Larger | The van der Waals radius of sulfur is larger than that of oxygen, making the thiophene ring slightly larger than the furan ring. This can impact the steric fit within a binding pocket. |
| Lipophilicity | More polar | Less polar | Thiophene is generally more lipophilic than furan, which can influence cell membrane permeability and overall pharmacokinetic properties. |
These fundamental differences provide a basis for hypothesizing why one scaffold might be preferred over the other for a specific biological target.
Comparative Bioactivity Analysis
The choice between a furan and a thiophene substituent on a pyrrolidine core can lead to compounds with distinct pharmacological profiles. The following sections compare their activities across different therapeutic areas based on available experimental data.
Anticonvulsant Activity
The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in anticonvulsant drugs. Studies on substituted pyrrolidines reveal the influence of the heterocyclic ring on efficacy.
A study on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives demonstrated significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure models in mice.[6] For instance, one of the most active compounds from this series, when administered intraperitoneally at a dose of 100 mg/kg, protected 75% of the tested animals in the MES test.[6] In the 6 Hz seizure model, another derivative from the same series protected 100% of the tested animals.[6]
Table 1: Anticonvulsant Activity of a Thiophene-Substituted Pyrrolidine Derivative [6]
| Compound | Test | Dose (mg/kg, i.p.) | Protection (%) |
| 3-(3-methylthiophen-2-yl)-N-[4-(4-fluorophenyl)piperazin-1-yl]propyl-pyrrolidine-2,5-dione hydrochloride | MES | 100 | 75 |
| N-[2-(4-aminosulfonylphenyl)ethyl]-3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione | 6 Hz (32 mA) | 100 | 100 |
Antimicrobial Activity
Both furan and thiophene derivatives have been extensively investigated for their antimicrobial properties.[8][9] The choice of the heterocycle can influence the spectrum of activity and potency against various pathogens.
In a study exploring new antimicrobial agents against drug-resistant Gram-negative bacteria, a series of thiophene derivatives were synthesized and evaluated.[10] Subsequently, the thiophene core was replaced with a furan to investigate the impact on antibacterial activity. The results indicated that substituting the thiophene ring with a furan did not lead to a significant improvement in activity.[10]
Conversely, research on carbohydrazide derivatives as inhibitors of bacterial transcription initiation found that replacing a larger indole moiety with smaller heterocycles like furan and thiophene yielded compounds with potent antibacterial activity, particularly against Escherichia coli.[11] While this study did not involve a pyrrolidine core, it highlights that both furan and thiophene can be effective components of antibacterial agents.
The mechanism of action for some furan-based antibacterials, like nitrofurantoin, involves the reductive activation of the nitro group, a process facilitated by the electron-rich furan ring, leading to the generation of reactive intermediates that damage bacterial DNA.[12] The electronic properties of the attached pyrrolidine ring could modulate this activation process.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key research area. Both furan and thiophene-containing compounds have shown promise in this regard.
A series of thiophene[3,2-b]pyrrole derivatives were synthesized and evaluated for their anti-inflammatory properties, with some compounds showing activity comparable to standard drugs like diclofenac sodium.[13] In another study, new hybrid molecules of furan and N-containing heterocycles, including pyrrolidine, were synthesized and assessed for their anti-inflammatory and anti-arthritic activities.[14] The results showed that these furan-pyrrolidine hybrids were potent inhibitors of albumin denaturation, a key process in inflammation, with activity surpassing that of the standard drug ketoprofen.[14]
These findings suggest that both furan and thiophene-substituted pyrrolidines are viable scaffolds for the development of anti-inflammatory drugs. The choice between them may depend on the specific inflammatory pathway being targeted and the desired pharmacokinetic profile.
Other Bioactivities
The versatility of the furan- and thiophene-substituted pyrrolidine scaffolds extends to other therapeutic areas:
-
Antimalarial Activity: A study on pyrazolyl pyrazolines as antimalarial agents found that compounds containing a thiophene ring exhibited excellent activity against Plasmodium falciparum, superior to the standard drug quinine.[15] The absence of the thiophene ring in one of the analogs resulted in reduced potency.[15]
-
ST2 Inhibition: In the context of graft-versus-host disease, a structure-activity relationship study of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor was conducted.[16] This research highlights the potential of furan-substituted pyrrolidines in immunomodulation.
Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are representative methodologies for key assays mentioned in this guide.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Adult male mice (e.g., Swiss albino, 20-25 g) are used.
-
Compound Administration: The test compound (e.g., a thiophene-substituted pyrrolidine) is administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle.
-
Induction of Seizure: After a predetermined time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Evaluation: Protection is defined as the absence of the tonic hindlimb extension. The percentage of protected animals in the treated group is calculated.
Rationale: This assay assesses the ability of a compound to prevent the spread of seizures, a key mechanism for many antiepileptic drugs. The choice of i.p. administration allows for rapid absorption and screening.
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli ATCC 25922) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Rationale: This is a quantitative method that provides a precise measure of a compound's potency against a specific microorganism. It is a gold standard for antimicrobial susceptibility testing.
Conclusion
The substitution of a pyrrolidine core with either a furan or a thiophene ring gives rise to molecules with diverse and potent biological activities. While they are bioisosteres, the choice between oxygen and sulfur as the heteroatom is not trivial and can have profound consequences for a compound's pharmacological profile.
-
Thiophene-substituted pyrrolidines have demonstrated significant potential as anticonvulsant and antimalarial agents. The greater stability and lipophilicity of the thiophene ring may contribute to favorable pharmacokinetic properties for central nervous system and systemic applications.
-
Furan-substituted pyrrolidines have shown promise as anti-inflammatory and immunomodulatory agents. The higher polarity and reactivity of the furan ring might be advantageous for specific target interactions and mechanisms of action, such as redox cycling in antimicrobial agents.
Ultimately, the decision to use a furan or a thiophene substituent in a pyrrolidine-based drug discovery program should be guided by the specific biological target and the desired therapeutic outcome. A thorough understanding of their comparative structure-activity relationships, as outlined in this guide, is crucial for the rational design of the next generation of pyrrolidine-based therapeutics. Future head-to-head comparative studies of furan and thiophene-substituted pyrrolidines across a wider range of biological assays will be invaluable in further elucidating their respective advantages and disadvantages.
Caption: A simplified logic flow for comparing furan and thiophene bioisosteres.
References
-
Slideshare. (n.d.). Unit 3 furan & thiophene. Retrieved from [Link]
-
Meher, C. P., Sethy, S. P., & Madhavi, M. (2012, November 28). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. Retrieved from [Link]
- City College. (n.d.). Furan, Pyrrole and Thiophene.
-
Najmidin, K., Kerim, A., Abdukadir, A., & Tawar, T. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of Molecular Modeling, 19(8), 3249–3257. Retrieved from [Link]
-
Chem.libretexts.org. (2023, September 2). Pyrrole, Furan, and Thiophene - 5-membered aromatic heterocyclic compounds. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4208. Retrieved from [Link]
- Unknown. (n.d.). PYRROLE, THIOPHENE AND FURAN.
-
Juby, J. A., et al. (1991). Novel thiophene-, pyrrole-, furan-, and benzenecarboxamidotetrazoles as potential antiallergy agents. Journal of Medicinal Chemistry, 34(7), 2183–2193. Retrieved from [Link]
-
Al-Ostath, A. I. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2). Retrieved from [Link]
- Unknown. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
-
YouTube. (2021, March 1). Reactivity of Furan, Pyrrole and Thiophene. Retrieved from [Link]
-
Goli, V. R., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30, 483–499. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 738. Retrieved from [Link]
-
Akolkar, H. N., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Polycyclic Aromatic Compounds, 42(5), 1959-1971. Retrieved from [Link]
- Unknown. (n.d.). PYRROLE, FURAN AND THIOPHENE.
-
Glamočić, A., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6598. Retrieved from [Link]
-
Kumar, V., & Singh, P. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Targets, 22(12), 1391–1411. Retrieved from [Link]
-
Reddy, C. S., et al. (2007). Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(13), 4487–4494. Retrieved from [Link]
-
Kumar, N., et al. (2016). From indole to pyrrole, furan, thiophene and pyridine: Search for novel small molecule inhibitors of bacterial transcription initiation complex formation. Bioorganic & Medicinal Chemistry, 24(6), 1244–1255. Retrieved from [Link]
-
Ghorab, M. M., et al. (2004). Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities. Journal of Pharmaceutical Sciences, 93(10), 2583–2593. Retrieved from [Link]
-
Lin, C. C., et al. (2021). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 48, 116405. Retrieved from [Link]
-
Dansette, P. M., & Sarakbi, A. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 34(4), 987–1004. Retrieved from [Link]
-
Szafarz, M., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(16), 4983. Retrieved from [Link]
-
de la Torre, B. G., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Chemistry, 10, 1034458. Retrieved from [Link]
-
YouTube. (2022, December 14). Oraganic Chemistry | Aromaticity and Basicity of pyrrole, furan and thiophene. Retrieved from [Link]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. semanticscholar.org [semanticscholar.org]
- 4. citycollegekolkata.org [citycollegekolkata.org]
- 5. youtube.com [youtube.com]
- 6. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repository.limu.edu.ly [repository.limu.edu.ly]
- 9. 159.203.91.186:8080 [159.203.91.186:8080]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. From indole to pyrrole, furan, thiophene and pyridine: Search for novel small molecule inhibitors of bacterial transcription initiation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orientjchem.org [orientjchem.org]
- 13. Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules | MDPI [mdpi.com]
- 15. rkmmanr.org [rkmmanr.org]
- 16. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structure Analysis of 3-(Furan-2-yl)pyrrolidine Salts
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a crucial component in many biologically active compounds.[1][2][3] The process of salt formation is a critical step in drug development, capable of significantly altering the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API).[4][5][6][7] A successful salt screening campaign can enhance solubility, stability, and manufacturability, ultimately impacting the therapeutic efficacy and commercial viability of a drug candidate.[8][9] This guide presents a comprehensive framework for the crystallographic and physicochemical analysis of different 3-(Furan-2-yl)pyrrolidine salts, providing the foundational data necessary for informed decision-making in the drug development pipeline.
The Strategic Imperative of Salt Screening
The selection of an appropriate salt form is a pivotal decision in the early stages of drug development.[8][9] The crystalline form of a drug substance dictates its fundamental physical and chemical properties, including melting point, solubility, and stability.[10][11] For a molecule like 3-(Furan-2-yl)pyrrolidine, which contains a basic nitrogen atom, salt formation with various acids can lead to a diverse array of crystalline solids, each with a unique three-dimensional lattice structure. These different crystal forms, known as polymorphs or pseudopolymorphs (in the case of solvates/hydrates), can exhibit markedly different behaviors.[12]
The primary objective of this comparative analysis is to identify a salt form of 3-(Furan-2-yl)pyrrolidine that possesses optimal characteristics for further development. These characteristics typically include:
-
High Crystalline Stability: A thermodynamically stable form that is not prone to converting to other polymorphic forms under storage or processing conditions.
-
Enhanced Aqueous Solubility and Dissolution Rate: Improved solubility often correlates with better bioavailability for oral dosage forms.
-
Low Hygroscopicity: Minimal water uptake to ensure physical and chemical stability.
-
Favorable Thermal Properties: A high melting point and thermal stability are desirable for manufacturing processes.
-
Reproducible Crystallization: The ability to consistently produce the desired crystal form on a larger scale.
This guide will delineate the experimental workflows to generate and compare these critical attributes for various hypothetical salts of 3-(Furan-2-yl)pyrrolidine, such as the hydrochloride and tartrate salts.
Experimental Design and Methodologies
A multi-tiered approach is essential for a thorough comparison of different salt forms. This involves initial salt screening followed by detailed characterization of the most promising candidates.
Salt Formation and Crystallization
The initial step is to react 3-(Furan-2-yl)pyrrolidine with a selection of pharmaceutically acceptable acids. The choice of acids should cover a range of pKa values and molecular structures to maximize the chances of forming diverse and stable crystalline salts.
Experimental Protocol: Salt Synthesis and Crystallization
-
Stoichiometric Reaction: Dissolve equimolar amounts of 3-(Furan-2-yl)pyrrolidine and the selected acid (e.g., hydrochloric acid, tartaric acid) in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, acetone, water).
-
Solvent Screening: The choice of solvent is critical for obtaining high-quality crystals.[13] A range of solvents with varying polarities should be screened.
-
Crystallization Techniques: Employ various crystallization methods to induce crystal growth:
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.
-
Cooling Crystallization: Slowly cool a saturated solution.
-
Vapor Diffusion: Diffuse a poor solvent (anti-solvent) into a solution of the salt.[13]
-
Slurry Experiment: Stir a suspension of the amorphous salt in a solvent to promote crystallization of the most stable form.
-
-
Crystal Harvesting: Once crystals are formed, they should be carefully harvested, washed with a small amount of cold solvent, and dried under vacuum.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[14][15] This analysis provides unequivocal proof of salt formation and reveals detailed information about molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: Select a single crystal of suitable size and quality (transparent, no visible defects) under a microscope and mount it on a goniometer head.[16]
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate crystal structure.
-
Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. Visualize the crystal packing using appropriate software.
Powder X-ray Diffraction (PXRD)
PXRD is an essential tool for the bulk characterization of crystalline solids.[17][18][19] It provides a unique "fingerprint" for each crystalline phase and is used to confirm phase purity, identify different polymorphs, and monitor phase transformations.[19][20]
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: Gently grind a small amount of the crystalline salt to obtain a fine, homogeneous powder. Pack the powder into a sample holder.
-
Data Collection: Collect the PXRD pattern using a powder diffractometer, typically in Bragg-Brentano geometry. Scan a range of 2θ angles (e.g., 2° to 40°) using Cu Kα radiation.
-
Data Analysis: Compare the obtained PXRD pattern with simulated patterns from SC-XRD data (if available) to confirm phase identity. Index the pattern to determine the unit cell parameters. Use the pattern to assess the crystallinity and purity of the bulk sample.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal properties of the salts.[21][22] DSC measures heat flow associated with thermal events like melting, crystallization, and solid-solid phase transitions, while TGA measures changes in mass as a function of temperature, indicating desolvation or decomposition.[21][22][23][24]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate DSC or TGA pan.
-
DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the heat flow to identify endothermic (melting) and exothermic (crystallization) events.
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. Record the mass loss to determine the presence of solvent or water molecules and the decomposition temperature.
Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the extent and rate of water vapor sorption by a sample at different relative humidities (RH).[25][26][27] This is a critical parameter for assessing the physical stability of a pharmaceutical solid.
Experimental Protocol: Dynamic Vapor Sorption
-
Sample Preparation: Place a small, accurately weighed amount of the sample in the DVS instrument.
-
Drying: Dry the sample in the instrument under a stream of dry nitrogen until a stable weight is achieved.
-
Sorption/Desorption Isotherm: Expose the sample to a series of increasing RH steps (e.g., 0% to 90% in 10% increments) and then decreasing RH steps back to 0%. At each step, monitor the mass change until equilibrium is reached.
-
Data Analysis: Plot the equilibrium mass change as a function of RH to generate a sorption-desorption isotherm. Classify the hygroscopicity based on the percentage of water uptake at a specific RH (e.g., 80% RH).
Comparative Analysis of Hypothetical 3-(Furan-2-yl)pyrrolidine Salts
To illustrate the application of these methodologies, we will consider a hypothetical comparison between two potential salts: 3-(Furan-2-yl)pyrrolidine Hydrochloride (Form I) and 3-(Furan-2-yl)pyrrolidine L-Tartrate (Form A).
Crystallographic Data Comparison
The table below presents hypothetical crystallographic data obtained from SC-XRD analysis.
| Parameter | 3-(Furan-2-yl)pyrrolidine HCl (Form I) | 3-(Furan-2-yl)pyrrolidine L-Tartrate (Form A) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 98.5° | a = 7.8 Å, b = 11.5 Å, c = 15.3 Å |
| Density (calculated) | 1.25 g/cm³ | 1.35 g/cm³ |
| Key H-Bonding | N-H···Cl⁻, C-H···O | N-H···O(carboxylate), O-H···O(carboxylate) |
Interpretation: The different crystal systems and space groups immediately confirm that these are two distinct crystalline forms. The higher density of the tartrate salt suggests more efficient crystal packing. The hydrogen bonding networks are also fundamentally different, which will influence the physical properties of the salts.
Physicochemical Properties Comparison
The following table summarizes the key physicochemical properties determined by PXRD, thermal analysis, and DVS.
| Property | 3-(Furan-2-yl)pyrrolidine HCl (Form I) | 3-(Furan-2-yl)pyrrolidine L-Tartrate (Form A) |
| PXRD Pattern | Unique pattern with sharp peaks | Unique pattern with sharp peaks |
| Melting Point (DSC) | 155 °C (sharp endotherm) | 182 °C (sharp endotherm) |
| Decomposition (TGA) | Onset > 200 °C | Onset > 220 °C |
| Hygroscopicity (DVS) | 1.5% water uptake at 80% RH (slightly hygroscopic) | 0.2% water uptake at 80% RH (non-hygroscopic) |
Interpretation: The L-tartrate salt exhibits a higher melting point and greater thermal stability, which are advantageous for manufacturing. Furthermore, its non-hygroscopic nature is highly desirable for ensuring the stability of the final drug product. The hydrochloride salt, while crystalline, is slightly hygroscopic, which could present challenges during formulation and storage.
Visualizing the Workflow
The following diagram illustrates the logical flow of the salt screening and characterization process.
Caption: Workflow for salt screening and selection.
Conclusion and Recommendations
Based on the hypothetical data, the L-tartrate salt (Form A) of 3-(Furan-2-yl)pyrrolidine presents a more favorable solid-state profile compared to the hydrochloride salt (Form I). Its higher thermal stability and non-hygroscopic nature make it a more robust candidate for further development.
This guide has outlined a systematic and comprehensive approach to the crystal structure analysis and physicochemical characterization of 3-(Furan-2-yl)pyrrolidine salts. By integrating single-crystal and powder X-ray diffraction with thermal analysis and hygroscopicity assessment, researchers can generate the critical data needed to select the optimal salt form for a new drug candidate. This rigorous, data-driven approach is fundamental to mitigating risks and accelerating the transition from discovery to development.
References
-
Gibbons, D., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1463–1466. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Al-Rawashdeh, A. M. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Scientia Pharmaceutica, 80(4), 777–824. [Link]
-
Gibbons, D., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. IUCrData, 3(10), x181233. [Link]
-
Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. [Link]
-
Tripodi, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceutics, 14(3), 652. [Link]
-
Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Current Pharmaceutical Design, 20(2), 249–261. [Link]
-
ProUmid. DVS Systems | Dynamic Vapor Sorption. [Link]
-
TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]
-
Hope, H. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 434–442. [Link]
-
Gougoutas, J. Z. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Crystals, 12(8), 1143. [Link]
-
Mehling, T., et al. (2021). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Materials, 14(3), 516. [Link]
-
Kaduk, J. A. (2025). A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. Medical Research Archives, 13(6). [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
Gal, C., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914. [Link]
-
Payghan, S. A., et al. (2014). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. International Research Journal for Inventions in Pharmaceutical Sciences, 2(2), 46-53. [Link]
-
Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]
-
AQUALAB by Addium. Dynamic Vapor Sorption. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(21), 11158. [Link]
-
Al-Rawashdeh, A. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Journal of Pharmaceutical Sciences and Research, 10(4), 843-853. [Link]
-
Vella-Zarb, G., & Dugo, P. (2026). Relationship between the Structure and Properties of Pharmaceutical Crystals. Crystals, 16(1), 1. [Link]
-
Kumar, L., et al. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences, 32(1), 1-12. [Link]
-
Casares, A. F., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 67(6), 785-795. [Link]
-
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]
-
Wikipedia. (n.d.). Dynamic vapor sorption. [Link]
-
Faber, J., & Fawcett, T. (2021). A practical guide to pharmaceutical analyses using X-ray powder diffraction. American Pharmaceutical Review, 24(3), 10-17. [Link]
-
Wolska, J., & Staszak, W. (2020). Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. Frontiers in Pharmacology, 11, 579003. [Link]
-
Playford, H. Y. (2015). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. PhD Thesis, University of Bath. [Link]
-
Surface Measurement Systems. Dynamic Vapor Sorption. [Link]
-
ResearchGate. TGA–DSC curves for the salt and the composite containing graphite,... [Link]
-
Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1242335. [Link]
-
Kumar, L., et al. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]
-
Shinde, S. M., et al. (2014). Physiochemical assessment of pharmaceutical salt forms. International Research Journal for Inventions in Pharmaceutical Sciences, 2(2), 46-53. [Link]
-
Crystal Pharmatech. (n.d.). Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms. [Link]
-
Verma, A., et al. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 1(1), 1-10. [Link]
-
Bermejo, M., et al. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Pharmaceutics, 13(10), 1681. [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis. [Link]
-
Kumar, L., et al. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]
-
Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2026). Organic Letters. [Link]
-
TA Instruments. DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
-
Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. filter-dryer.com [filter-dryer.com]
- 11. Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. mdpi.com [mdpi.com]
- 15. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 16. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]
- 19. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 23. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]
- 24. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials [mdpi.com]
- 25. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 26. Dynamic Vapor Sorption | AQUALAB [aqualab.com]
- 27. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
Validating Purity of 3-(Furan-2-yl)pyrrolidine via LC-MS: A Comparative Guide
Executive Summary
The validation of 3-(Furan-2-yl)pyrrolidine purity presents a distinct analytical challenge: balancing the detection of a polar, basic secondary amine against the chemical lability of an acid-sensitive furan ring. While HPLC-UV and NMR are standard in early synthesis, they fail to provide the sensitivity and specificity required for late-stage pharmaceutical validation.
This guide details why LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior modality for this specific scaffold. We provide a validated, self-consistent protocol that mitigates furan degradation while ensuring high-sensitivity detection of trace impurities.
Part 1: The Chemical Challenge
To validate purity, one must first understand the molecule's behavior in an analytical system. 3-(Furan-2-yl)pyrrolidine possesses two conflicting functional groups:
-
The Pyrrolidine (Secondary Amine): Highly basic (
). In standard reverse-phase chromatography, this moiety interacts with residual silanols on silica columns, causing severe peak tailing. -
The Furan Ring: Acid-sensitive.[1] While aromatic, the furan ring is electron-rich and prone to ring-opening or polymerization in strong acidic media—conditions typically used to protonate amines for Mass Spectrometry detection.
The Analytical Tension: You need acid to protonate the amine for ESI+ sensitivity and to improve peak shape, but too much acid risks degrading the furan moiety during the run.
Part 2: Comparative Analysis of Analytical Techniques
The following table objectively compares LC-MS against alternative methodologies for this specific molecule.
Table 1: Analytical Technique Performance Matrix
| Feature | LC-MS (Recommended) | HPLC-UV | GC-MS | 1H-NMR |
| Primary Detection | Mass-to-Charge ( | UV Absorbance | Volatilization + | Proton Environment |
| Sensitivity (LOD) | High (ng/mL range) | Moderate (µg/mL range) | High (requires derivatization) | Low (>1% impurity detection) |
| Selectivity | Excellent. Resolves co-eluting peaks via mass extraction. | Poor. Pyrrolidine lacks a chromophore; relies solely on furan UV (non-specific). | Good. But amines often adsorb to liners/columns. | High Structural Info. Poor for trace quantification. |
| Sample Integrity | High (Soft ionization ESI). | High (Non-destructive). | Risk. Thermal degradation of furan possible. | High. |
| Throughput | High (5-10 min runs). | High. | Moderate (Cool-down cycles). | Low. |
Decision Logic: Why LC-MS?
The pyrrolidine ring is virtually invisible to UV detection (210-220 nm is noisy and non-specific). Relying on HPLC-UV means you are only validating the furan ring, potentially missing non-chromophoric impurities like saturated starting materials or coupling reagents. GC-MS requires derivatization (e.g., trifluoroacetylation) to mask the amine, adding a preparation step that introduces variability. LC-MS offers the only direct, high-sensitivity route.
Figure 1: Analytical Decision Tree highlighting the selection logic for LC-MS over UV and GC techniques for this specific aminofuran scaffold.
Part 3: Method Development & Optimization
Column Selection
-
Avoid: Standard C18 (silanol activity leads to peak tailing).
-
Recommended: Charged Surface Hybrid (CSH) C18 or Biphenyl .
-
Why? CSH columns have a low-level positive surface charge that repels the protonated amine, preventing secondary interactions and ensuring sharp peak shape under acidic conditions [1]. Biphenyl phases offer enhanced selectivity for the aromatic furan ring via
interactions.
-
Mobile Phase Strategy
To solve the "Acid-Base Conflict":
-
Buffer: 10 mM Ammonium Formate adjusted to pH 3.8.
-
Modifier: Acetonitrile (ACN).[2]
-
Rationale: This pH is low enough to protonate the pyrrolidine (for ESI+ detection) but mild enough to preserve the furan ring compared to strong TFA or 1% Formic Acid solutions [2].
Part 4: Validated Experimental Protocol
This protocol is designed to be a self-validating system. The inclusion of a "System Suitability" step ensures the instrument is capable of detecting the specific chemistry before sample analysis.
Step 1: Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Avoid pure water to prevent hydrolysis; avoid pure ACN to ensure solubility of salts).
-
Concentration: Prepare stock at 1 mg/mL. Dilute to 10 µg/mL for purity assay.
-
Vial: Amber glass (protect furan from photo-oxidation).
Step 2: LC-MS Parameters
| Parameter | Setting | Notes |
| Column | CSH C18, 2.1 x 50 mm, 1.7 µm | High loadability, excellent peak shape for bases. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.8) | Buffers the amine; protects furan. |
| Mobile Phase B | Acetonitrile | - |
| Flow Rate | 0.4 mL/min | - |
| Gradient | 5% B (0-1 min) | Fast ramp minimizes acid exposure time. |
| Column Temp | 40°C | Do not exceed 50°C (thermal stability). |
| Injection Vol | 2.0 µL | - |
Step 3: Mass Spectrometry (ESI+) Settings
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range:
50 – 500 (Covers dimer formation and fragmentation). -
Target Ion:
Da. -
Fragmentor Voltage: 100 V (Optimize to prevent in-source fragmentation of the furan).
Step 4: Data Interpretation & Validation (ICH Q2 R1)
To claim "Purity," you must validate the method according to ICH Q2(R1) guidelines [3].
-
Specificity: Inject a blank. Ensure no interference at
138. -
Linearity: Construct a 5-point calibration curve (0.1 – 20 µg/mL).
must be . -
Impurity Identification: Look for common synthetic byproducts:
-
Reduced Furan: Tetrahydrofuran analog (
). -
Ring Opening: Linear diketone variants (
if hydrated).
-
Figure 2: The LC-MS workflow loop. Note the feedback mechanism: if peak tailing exceeds 1.2, the buffer strength or gradient slope must be adjusted.
References
-
Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines: Charged Surface Hybrid Technology. Retrieved from [Link]
-
ResearchGate. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic Conditions. Retrieved from [Link]
-
FDA/ICH. (2005).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(Furan-2-yl)pyrrolidine
This document provides a detailed protocol for the proper disposal of 3-(Furan-2-yl)pyrrolidine, a heterocyclic compound utilized in various research and development applications. The procedural guidance herein is synthesized from an analysis of its constituent chemical moieties—furan and pyrrolidine—and grounded in established laboratory safety principles and regulatory frameworks. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Risk Assessment: A Foundational Analysis
Understanding the intrinsic hazards of 3-(Furan-2-yl)pyrrolidine is the first principle of its safe management. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, a robust risk assessment can be conducted by examining the hazards of its parent structures: furan and pyrrolidine.
-
Pyrrolidine Moiety: The pyrrolidine component imparts characteristics of a flammable, corrosive secondary amine.[1][2] It is known to cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[1][3]
-
Furan Moiety: The furan ring contributes a high degree of flammability and potential carcinogenicity. Furan is also harmful if swallowed or inhaled and can cause skin irritation.[4]
Therefore, 3-(Furan-2-yl)pyrrolidine must be handled as a flammable, corrosive, toxic, and potentially carcinogenic substance. This classification dictates every subsequent step in its handling and disposal lifecycle.
Table 1: Synthesized Hazard Profile and Safety Protocols
| Hazard Aspect | Description | GHS Pictograms (Anticipated) | Recommended Personal Protective Equipment (PPE) | Immediate First Aid Measures |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[3][5] | Flame (GHS02) | Flame-retardant lab coat | In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |
| Corrosivity | Causes severe skin burns and eye damage.[1] | Corrosion (GHS05) | Chemical-resistant gloves (e.g., nitrile, neoprene), splash goggles, and a face shield.[6] | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor. Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Acute Toxicity | Harmful if swallowed or inhaled.[4][7][8] | Health Hazard (GHS08), Exclamation Mark (GHS07) | Work in a certified chemical fume hood to avoid inhalation. | Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. |
| Chronic Toxicity | Suspected of causing genetic defects and cancer due to the furan moiety.[7] | Health Hazard (GHS08) | Standard PPE as listed above. | If exposed or concerned, get medical advice/attention. |
| Environmental | Harmful to aquatic life.[7] Avoid release to the environment. | Environment (GHS09) | N/A | Prevent entry into waterways, sewers, and basements.[2] |
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Evacuate all non-essential personnel from the immediate area.[9] Alert colleagues and the laboratory supervisor.
-
Control Ignition Sources: Immediately eliminate all ignition sources (e.g., turn off hot plates, equipment).[2][3][9]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Don PPE: Wear the complete PPE ensemble as detailed in Table 1.
-
Contain & Absorb: For small spills, cover with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[2][3][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.[2][3][5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Step-by-Step Disposal Procedures
The disposal of 3-(Furan-2-yl)pyrrolidine is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12][13] The guiding principle is "cradle-to-grave" management, ensuring the waste is handled safely from generation to final disposal.[12]
Step 1: Waste Characterization and Segregation
-
Characterize: Based on its properties, this chemical waste must be classified as hazardous. It exhibits the characteristics of ignitability, corrosivity, and toxicity.[14]
-
Segregate: Do not mix 3-(Furan-2-yl)pyrrolidine waste with other waste streams.[15][16] Incompatible chemicals can react violently. Specifically, keep it separate from acids, strong oxidizing agents, and non-hazardous waste.[2][3][15] Segregation is crucial for safety and minimizes disposal costs.[16][17]
Step 2: Containerization
-
Select a Compatible Container: Use a designated, leak-proof container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[15]
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6][17] This prevents the release of flammable and toxic vapors.
-
Do Not Overfill: Fill containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[15]
Step 3: Labeling
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-(Furan-2-yl)pyrrolidine" (avoiding abbreviations).
-
A clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Accumulation and Storage
-
Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[14]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a spill tray) to contain any potential leaks.[14][15]
-
Follow Time and Quantity Limits: Be aware of and comply with regulatory limits on the amount of waste and the length of time it can be stored in the lab before being moved to a central storage facility.
Step 5: Arrange for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup.[17]
-
Use a Licensed Facility: Never attempt to dispose of this chemical down the drain, in regular trash, or by evaporation.[17][18] It must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The EHS department will manage the transportation and final disposal process in compliance with all regulations.[19]
Disposal Decision Workflow
The following diagram outlines the critical decision-making and procedural flow for the proper disposal of 3-(Furan-2-yl)pyrrolidine waste.
Caption: Disposal Workflow for 3-(Furan-2-yl)pyrrolidine.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
- Sigma-Aldrich. (2025). Safety Data Sheet: Furan.
- BASF. (2025). Safety Data Sheet: Vinyl Pyrrolidone.
- ChemicalBook. (2023). 2-(Furan-2-yl)pyrrolidine - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Furan, stabilized.
- Apollo Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet: Pyrrolidine.
- Santa Cruz Biotechnology, Inc. (2022). Safety Data Sheet: 1-Vinyl-2-pyrrolidinone.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
- NOAA. (n.d.). CAMEO Chemicals: PYRROLIDINE.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Axonator. (2024). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
- Axonator. (2024). EPA Hazardous Waste Management.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. download.basf.com [download.basf.com]
- 8. 2-(Furan-2-yl)pyrrolidine - Safety Data Sheet [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
- 13. axonator.com [axonator.com]
- 14. danielshealth.com [danielshealth.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. vumc.org [vumc.org]
- 18. carlroth.com [carlroth.com]
- 19. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
